1-Bromo-3,3-diphenylpropane
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1-phenylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSRCBFPHCSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173832 | |
| Record name | 1,1'-(3-Bromopropylidene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20017-68-9 | |
| Record name | 3,3-Diphenylpropyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20017-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(3-Bromopropylidene)bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020017689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20017-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(3-Bromopropylidene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(3-bromopropylidene)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3,3-diphenylpropane, a valuable building block in organic synthesis and drug discovery. This document details a common synthetic route, outlines the necessary experimental procedures, and presents key analytical data for the characterization of the target compound.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3,3-diphenyl-1-propanol with a bromide ion. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being common choices. The reaction proceeds via an Sₙ2 mechanism, leading to the formation of the desired alkyl bromide.
A general synthetic scheme is presented below:
Caption: Synthesis of this compound.
Experimental Protocol: Bromination of 3,3-diphenyl-1-propanol
This protocol describes a general procedure for the synthesis of this compound from 3,3-diphenyl-1-propanol.
Materials:
-
3,3-diphenyl-1-propanol
-
Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,3-diphenyl-1-propanol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., phosphorus tribromide or hydrobromic acid) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over ice.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product may be further purified by column chromatography or distillation under reduced pressure.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propane chain.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
| ¹H NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~ 7.1 - 7.3 | (m, 10H, Aromatic protons) |
| ~ 4.0 | (t, 1H, -CH(Ph)₂) |
| ~ 3.3 | (t, 2H, -CH₂Br) |
| ~ 2.5 | (q, 2H, -CH₂-) |
| ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~ 144 | (Aromatic C) |
| ~ 128-129 | (Aromatic CH) |
| ~ 126 | (Aromatic CH) |
| ~ 49 | (-CH(Ph)₂) |
| ~ 38 | (-CH₂-) |
| ~ 32 | (-CH₂Br) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| IR Spectral Data | |
| Frequency (cm⁻¹) | Assignment |
| ~ 3050 - 3020 | C-H stretch (aromatic) |
| ~ 2950 - 2850 | C-H stretch (aliphatic) |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~ 690 - 750 | C-H bend (aromatic) |
| ~ 550 - 650 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Mass Spectrometry Data | |
| m/z (relative intensity) | Assignment |
| [M]+, [M+2]+ | Molecular ion peak |
| [M - Br]+ | Loss of Bromine radical |
| [Ph₂CH]+ | Diphenylmethyl cation |
Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound.
Caption: Synthesis Experimental Workflow.
Caption: Characterization Experimental Workflow.
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,3-diphenylpropane
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3,3-diphenylpropane, tailored for researchers, scientists, and professionals in drug development. This document outlines its key physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.
Core Physicochemical Data
This compound is a halogenated aromatic hydrocarbon. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | CAS Number |
| Molecular Formula | C₁₅H₁₅Br | 20017-68-9[1] |
| Molecular Weight | 275.18 g/mol | 20017-68-9[1] |
| Melting Point | 39-42 °C | 20017-68-9 |
| Boiling Point | 145 °C at 2 mmHg | 20017-68-9 |
| Appearance | Solid | |
| Purity | ≥95% |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide established experimental protocols.
Synthesis of this compound from 3,3-Diphenylpropan-1-ol
A common and effective method for the synthesis of this compound is the bromination of its corresponding alcohol, 3,3-diphenylpropan-1-ol, using a strong brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Materials:
-
3,3-diphenylpropan-1-ol
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (48% HBr)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure (using PBr₃):
-
In a round-bottom flask, dissolve 3,3-diphenylpropan-1-ol in anhydrous diethyl ether or DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise to the stirred solution. The molar ratio of alcohol to PBr₃ is typically 3:1.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Characterization Protocols
The melting point is a critical indicator of purity.[2][3]
-
A small, finely powdered sample of this compound is packed into a capillary tube.[3]
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[2]
-
The sample is heated slowly and uniformly.[3]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[2] A narrow melting range is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of unique protons, their chemical environments, and their coupling patterns.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule.[4][5]
-
A small amount of the solid sample is placed on the crystal of an attenuated total reflectance (ATR) FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands are analyzed to confirm the presence of C-H bonds (aromatic and aliphatic) and the C-Br bond.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized, commonly using electron ionization (EI).
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected and plotted to generate a mass spectrum.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.
References
A Technical Guide to 1-Bromo-3,3-diphenylpropane: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3,3-diphenylpropane, a crucial chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document details its chemical identity, physicochemical properties, molecular structure, and its significant role in the synthesis of the antihypertensive drug, Lercanidipine. A detailed, representative experimental protocol for its synthesis is also provided.
Chemical Identity and Properties
This compound, also known as 3,3-Diphenylpropyl Bromide, is an organic compound characterized by a propane chain with a bromine atom at one end and two phenyl groups attached to the third carbon atom. Its identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20017-68-9 | [1] |
| Molecular Formula | C₁₅H₁₅Br | [1] |
| Molecular Weight | 275.19 g/mol | [1] |
| IUPAC Name | (3-bromo-1-phenylpropyl)benzene | [1] |
| Synonyms | 3,3-Diphenylpropyl Bromide, 3-Bromo-1,1-diphenylpropane | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 39.0 to 43.0 °C | |
| Purity | >98.0% (GC) |
Molecular Structure
The structure of this compound features a propyl chain with a terminal bromine atom and a geminal diphenyl substitution at the C3 position.
Caption: Molecular Structure of this compound.
Application in Drug Development: Synthesis of Lercanidipine
This compound is a key building block in the synthesis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[2] The 3,3-diphenylpropyl moiety is crucial for the pharmacological activity of Lercanidipine. The synthesis involves the alkylation of an amine precursor with this compound or an analog like its tosylate derivative.[3][4]
The general synthetic pathway where the 3,3-diphenylpropyl group is introduced is outlined below.
Caption: Role of this compound in Lercanidipine Synthesis.
Experimental Protocol: Synthesis of this compound
While specific literature detailing the synthesis of this compound is not widely published, a standard and effective method is the bromination of the corresponding alcohol, 3,3-diphenylpropan-1-ol. This can be achieved using a phosphorus tribromide (PBr₃) reagent, a common and efficient method for converting primary alcohols to alkyl bromides. The following is a representative protocol based on standard organic synthesis procedures for this type of transformation.
Objective: To synthesize this compound from 3,3-diphenylpropan-1-ol.
Reaction Scheme: 3,3-diphenylpropan-1-ol + PBr₃ → this compound
Materials and Reagents:
-
3,3-diphenylpropan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenylpropan-1-ol in anhydrous diethyl ether or DCM. Cool the flask in an ice bath to 0 °C.
-
Addition of Reagent: Slowly add phosphorus tribromide (approx. 0.33-0.40 molar equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitor by TLC).
-
Workup - Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be the bottom layer. If diethyl ether was used, it will be the top layer. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Workup - Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield a white to off-white crystalline solid.
Safety Precautions:
-
Phosphorus tribromide is a corrosive and toxic reagent that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ensure all glassware is thoroughly dried before use to prevent a violent reaction with PBr₃.
The workflow for this synthesis is visualized below.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a valuable chemical intermediate with a defined role in the pharmaceutical industry, particularly in the manufacture of the antihypertensive drug Lercanidipine. Its synthesis from the corresponding alcohol is a standard procedure in organic chemistry. This guide provides the essential data and methodologies required by research and drug development professionals for the handling, synthesis, and application of this important compound.
References
Spectroscopic Profile of 1-Bromo-3,3-diphenylpropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Bromo-3,3-diphenylpropane (CAS No. 20017-68-9). Due to the limited availability of experimentally derived public data, this guide combines theoretical predictions based on the molecular structure with generalized experimental protocols. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a unique structure with a propyl chain substituted with a bromine atom at one end and two phenyl groups at the other. This combination of an alkyl halide and bulky aromatic groups gives rise to a distinct spectroscopic fingerprint.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₂) | ~ 3.4 - 3.6 | Triplet | 2H | ~ 6.5 - 7.5 |
| H-2 (CH₂) | ~ 2.4 - 2.6 | Quartet | 2H | ~ 6.5 - 7.5 |
| H-3 (CH) | ~ 4.1 - 4.3 | Triplet | 1H | ~ 7.0 - 8.0 |
| Aromatic (C₆H₅) | ~ 7.2 - 7.4 | Multiplet | 10H | - |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₂) | ~ 33 - 36 |
| C-2 (CH₂) | ~ 38 - 41 |
| C-3 (CH) | ~ 48 - 52 |
| Aromatic (ipso-C) | ~ 142 - 145 |
| Aromatic (ortho-C) | ~ 128 - 130 |
| Aromatic (meta-C) | ~ 127 - 129 |
| Aromatic (para-C) | ~ 126 - 128 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. For the ¹³C NMR spectrum, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 750 - 700 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
| 690 - 515 | C-Br stretch | Medium to Strong |
Experimental Protocol for IR Spectroscopy
A small amount of solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 274/276 | [M]⁺ | Molecular ion peak (presence of Br isotopes in ~1:1 ratio) |
| 195 | [M - Br]⁺ | Loss of a bromine radical |
| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation (tropylium-like ion) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating the mass spectrum, which causes fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-3,3-diphenylpropane
This technical guide provides a comprehensive overview of the known solubility characteristics and predicted stability of 1-Bromo-3,3-diphenylpropane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for further investigation, and presents potential degradation pathways based on the compound's chemical structure.
Core Compound Properties
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₅H₁₅Br. Its structure, featuring a propyl chain with a terminal bromine atom and two phenyl groups attached to the third carbon, dictates its physicochemical properties.
| Property | Value | Reference |
| CAS Number | 20017-68-9 | [1][2] |
| Molecular Formula | C₁₅H₁₅Br | [1][2] |
| Molecular Weight | 275.18 g/mol | [1][2] |
| Melting Point | 39-42 °C | [1] |
| Boiling Point | 145 °C at 2 mm Hg | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred. The presence of two large, nonpolar phenyl groups suggests that the compound will have limited solubility in polar solvents like water and higher solubility in nonpolar organic solvents.
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
For a more comprehensive understanding, experimental determination of solubility is recommended using the protocols outlined below.
Stability and Potential Degradation Pathways
Potential Degradation Pathways:
-
Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, particularly in the presence of water and under neutral, acidic, or basic conditions, to form 3,3-diphenyl-1-propanol. This is a common degradation pathway for primary alkyl halides.
-
Nucleophilic Substitution: The bromine atom can be displaced by other nucleophiles, leading to the formation of various derivatives.
-
Elimination (Dehydrobromination): Under basic conditions, this compound may undergo elimination to form an alkene, 3,3-diphenylpropene.
Hazardous decomposition products upon combustion are expected to include carbon monoxide, carbon dioxide, and hydrogen halides.[3]
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To facilitate further research and provide quantitative data, the following detailed experimental protocols for determining solubility and assessing stability are provided. These are generalized methods and may require optimization for this specific compound.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
This protocol outlines a method for determining the solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample) × (Dilution factor)
-
The workflow for this solubility determination is depicted below.
Caption: Workflow for determining the solubility of a compound.
Protocol 2: Assessment of Chemical Stability
This protocol describes a method to evaluate the stability of this compound under various stress conditions, such as acidic, basic, and oxidative environments.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Constant temperature oven or water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Control: Mix the stock solution with an equal volume of the solvent used to prepare the stressor solutions.
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24, 48, 72 hours). Take samples at various time points.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples.
-
Analyze the samples by HPLC-PDA or LC-MS to determine the remaining percentage of this compound and to identify any degradation products.
-
-
Data Evaluation:
-
Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectra.
-
The logical relationship for the stability assessment is shown in the following diagram.
Caption: Logical flow for assessing the chemical stability of a compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a foundational understanding based on its chemical properties and the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to fully characterize this compound for its intended applications in research and development. The predicted degradation pathways highlight the importance of proper storage and handling to maintain the integrity of this compound.
References
A-Z guide to 1-Bromo-3,3-diphenylpropane: Synthesis, Reactions, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential applications of 1-Bromo-3,3-diphenylpropane in organic synthesis. Due to the limited specific literature on this compound, this document focuses on its predicted reactivity based on its chemical structure as a primary alkyl bromide. The experimental protocols and quantitative data are derived from well-established procedures for analogous compounds.
Introduction to this compound
This compound, with the CAS number 20017-68-9, is a halogenated aromatic hydrocarbon.[1] Its structure features a propyl chain with a bromine atom at the 1-position and two phenyl groups at the 3-position. This unique arrangement suggests its utility as a building block in organic synthesis, primarily for introducing the 3,3-diphenylpropyl moiety into various molecular frameworks. The key to its reactivity lies in the C-Br bond, where the bromine atom acts as a good leaving group in nucleophilic substitution and related reactions.
Compound Properties:
-
Molecular Formula: C15H15Br[2]
-
Molecular Weight: 275.19 g/mol [2]
-
Appearance: White to almost white powder or crystal[3]
-
Synonyms: (3-bromopropane-1,1-diyl)dibenzene, 3,3-Diphenylpropyl Bromide, 3-Bromo-1,1-diphenylpropane[1][4]
Potential Synthetic Applications
The primary alkyl bromide structure of this compound makes it a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution (S_N2) Reactions
As a primary alkyl halide, this compound is an excellent substrate for S_N2 reactions.[5][6] These reactions involve the backside attack of a nucleophile, leading to the displacement of the bromide ion and the formation of a new bond with inversion of configuration if the carbon were chiral.[7]
Potential Nucleophiles and Products:
| Nucleophile (Nu-) | Reagent Example | Product Class |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether |
| Amine (R₂NH) | Diethylamine (Et₂NH) | Amine |
Formation of Grignard Reagents
Grignard reagents are powerful nucleophiles and are formed by the reaction of alkyl halides with magnesium metal.[8][9] this compound can be converted to its corresponding Grignard reagent, 3,3-diphenylpropylmagnesium bromide, which can then react with a variety of electrophiles.
Subsequent Reactions of the Grignard Reagent:
| Electrophile | Product Class |
| Aldehydes/Ketones | Secondary/Tertiary Alcohols |
| Esters | Tertiary Alcohols |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| Epoxides | Alcohols |
Cross-Coupling Reactions
While direct cross-coupling of alkyl halides can be challenging, they can participate in several named reactions, often after conversion to an organometallic reagent.[10]
-
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[11][12] The Grignard reagent derived from this compound could be coupled with aryl or vinyl halides.[13]
-
Suzuki-Miyaura Coupling: Recent advancements have enabled the use of primary alkyl halides in Suzuki-Miyaura couplings with boronic acids or their derivatives, typically using a palladium catalyst.[14][15][16]
-
Sonogashira Coupling: Nickel-catalyzed Sonogashira couplings have been developed for the reaction of non-activated alkyl halides with terminal alkynes.[17][18][19]
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.[20][21] However, with primary alkyl halides like this compound, carbocation rearrangements are a significant concern.[22][23] The initial carbocation-like complex could undergo a hydride shift to form a more stable secondary or tertiary carbocation, leading to a mixture of products.[24]
Experimental Protocols
The following are detailed, representative methodologies for the key potential applications of this compound.
General Protocol for S_N2 Reaction: Synthesis of 3,3-Diphenylpropanenitrile
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Dimethylformamide (DMF) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve this compound in DMF in the round-bottom flask.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Grignard Reagent Formation and Reaction with an Aldehyde
-
Reagents and Setup:
-
Magnesium turnings (1.5 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
-
A three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
An aldehyde (e.g., benzaldehyde, 1.0 eq)
-
-
Procedure (Grignard Formation):
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Dissolve this compound in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[25]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[25]
-
-
Procedure (Reaction with Aldehyde):
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve the aldehyde in anhydrous ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of potential reaction pathways and a general experimental workflow.
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is irritating to the eyes, respiratory system, and skin. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[1][26]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 3 – 3-Diphenylpropyl Bromide – Biotuva Life Sciences [biotuva.com]
- 3. 3,3-Diphenylpropyl Bromide | 20017-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3,3-Diphenylpropyl Bromide | 20017-68-9 | TCI AMERICA [tcichemicals.com]
- 5. web.viu.ca [web.viu.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 21. mt.com [mt.com]
- 22. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. askthenerd.com [askthenerd.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-3,3-diphenylpropane for Researchers and Drug Development Professionals
An essential building block in synthetic chemistry, 1-Bromo-3,3-diphenylpropane (CAS No. 20017-68-9) is a key intermediate in the preparation of various organic compounds, notably as a precursor in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and its role in synthetic applications, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability
This compound is readily available from a range of chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for most research and development applications. The compound is generally supplied as a white to off-white solid. Below is a summary of representative suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc. | - | Research Quantities |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25g, 500g |
| ChemicalBook | 98%, 99%+ (HPLC) | Grams to Kilograms |
| Career Henan Chemical Co. | 98% | Kilogram Scale |
| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ (HPLC) | Kilogram Scale |
| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | - | Inquire for details |
| Shanghai Hanhong Scientific Co.,Ltd. | - | Inquire for details |
Note: Availability and specifications are subject to change. Please consult the respective supplier for the most current information.
Synthesis of this compound
The primary route for the synthesis of this compound is through the bromination of its corresponding alcohol, 3,3-diphenyl-1-propanol. This transformation can be effectively achieved using standard brominating agents such as phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis via Phosphorus Tribromide
This protocol describes a general procedure for the bromination of a primary alcohol to an alkyl bromide using phosphorus tribromide.
Materials:
-
3,3-diphenyl-1-propanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,3-diphenyl-1-propanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.34 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Application in Organic Synthesis: A Key Intermediate
This compound serves as a valuable intermediate in organic synthesis, primarily in alkylation reactions where the 3,3-diphenylpropyl moiety is introduced into a target molecule.[1] Its utility is particularly noted in the synthesis of pharmaceutical compounds.
Role in the Synthesis of Lercanidipine
The following diagram illustrates a plausible synthetic workflow for the introduction of the 3,3-diphenylpropyl group in the synthesis of a Lercanidipine precursor.
General Experimental Protocol for N-Alkylation
This protocol provides a general methodology for the N-alkylation of a primary or secondary amine using this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of the amine (1 equivalent) in the chosen anhydrous solvent, add the base (1.5-2 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Signaling Pathways and Logical Relationships
At present, there is no publicly available research detailing the direct interaction of this compound with specific biological signaling pathways. Its primary role in a drug development context is as a synthetic intermediate, where its chemical properties are leveraged to construct the final active pharmaceutical ingredient. The biological activity of the final product, such as Lercanidipine's role as a calcium channel blocker, is a function of the entire molecular structure, not of this specific fragment in isolation.
The logical relationship in its application is a straightforward synthetic progression, as illustrated in the workflow diagram above. The key steps are the synthesis of the alkylating agent followed by its use in a nucleophilic substitution reaction to build a more complex molecule.
This guide serves as a foundational resource for understanding the procurement and application of this compound. For specific applications and detailed safety information, researchers should consult the safety data sheets (SDS) provided by suppliers and relevant scientific literature.
References
Reactivity Profile of the Carbon-Bromine Bond in 1-Bromo-3,3-diphenylpropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-3,3-diphenylpropane. As a primary alkyl halide, this compound presents a unique reactivity profile due to the significant steric hindrance imposed by the two phenyl groups at the C-3 position. This document explores the expected behavior of this compound in key organic reactions, including nucleophilic substitution, elimination, and reactions with organometallic reagents. The interplay between the primary nature of the alkyl halide and the steric bulk in close proximity to the reaction center is a central theme. This guide also provides detailed, generalized experimental protocols for conducting these transformations and summarizes expected outcomes in structured tables for comparative analysis.
Introduction: Structural Considerations and Expected Reactivity
This compound possesses a primary carbon-bromine bond, a feature that typically suggests a predisposition towards bimolecular nucleophilic substitution (SN2) reactions. However, the presence of two bulky phenyl substituents on the gamma-carbon introduces significant steric hindrance. This steric congestion is anticipated to retard the rate of backside nucleophilic attack, a prerequisite for the SN2 mechanism.[1][2] Consequently, other reaction pathways, such as elimination or even unimolecular substitution (SN1) under specific conditions, may become more competitive. The stability of a potential primary carbocation is generally low, making an SN1 pathway less likely unless rearrangement can occur. Elimination reactions (E2) are also a possibility, particularly with strong, sterically hindered bases.[3][4]
This guide will systematically explore the probable reactivity of this compound under various reaction conditions, providing a theoretical framework for researchers designing synthetic routes involving this versatile intermediate.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis. For this compound, the outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
Bimolecular Nucleophilic Substitution (SN2)
The SN2 reaction involves a backside attack of a nucleophile on the carbon atom bearing the leaving group.[5] For primary alkyl halides, this is often the dominant pathway. However, the steric bulk of the diphenylmethyl group at the C-3 position in this compound is expected to significantly hinder this approach, leading to slower reaction rates compared to less substituted primary alkyl halides.[6][7]
Expected Outcome: SN2 reactions with potent, unhindered nucleophiles are feasible but may require more forcing conditions (e.g., elevated temperatures, longer reaction times) than simpler primary alkyl halides. Polar aprotic solvents like DMSO or DMF are recommended to enhance the nucleophilicity of the attacking species.
Unimolecular Nucleophilic Substitution (SN1)
The SN1 mechanism proceeds through a carbocation intermediate. Primary carbocations are notoriously unstable, making the SN1 pathway generally unfavorable for primary alkyl halides.[8] However, in highly polar, protic solvents and with non-basic nucleophiles, solvolysis might occur, potentially involving a hydride shift to form a more stable secondary or tertiary carbocation, though this is less likely given the structure.
Expected Outcome: SN1 reactions are not expected to be a major pathway for this compound under typical conditions.
Data Presentation: Predicted Outcomes for Nucleophilic Substitution
| Nucleophile | Reagent Example | Solvent | Expected Major Pathway | Anticipated Product | Relative Rate |
| Azide | Sodium Azide (NaN₃) | DMF, DMSO | SN2 | 1-Azido-3,3-diphenylpropane | Slow to Moderate |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | SN2 | 4,4-Diphenylbutanenitrile | Slow to Moderate |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | SN2 / E2 | 3,3-Diphenyl-1-propanol / 1,1-Diphenyl-1-propene | Slow (Competition) |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | E2 >> SN2 | 1,1-Diphenyl-1-propene | Elimination Favored |
Experimental Protocol: Synthesis of 1-Azido-3,3-diphenylpropane (SN2)
Objective: To synthesize 1-azido-3,3-diphenylpropane via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Elimination Reactions
Elimination reactions, particularly the bimolecular (E2) pathway, are often in competition with nucleophilic substitution.[3] The use of strong, bulky bases and higher temperatures typically favors elimination.
Bimolecular Elimination (E2)
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[4] For this compound, the use of a strong, non-nucleophilic base such as potassium tert-butoxide is expected to favor the E2 pathway, yielding 1,1-diphenyl-1-propene.
Expected Outcome: E2 will be the predominant pathway when using strong, sterically hindered bases.
Data Presentation: Predicted Outcomes for Elimination Reactions
| Base | Reagent Example | Solvent | Expected Major Pathway | Anticipated Product |
| Strong, Hindered | Potassium tert-butoxide (KOtBu) | tert-Butanol | E2 | 1,1-Diphenyl-1-propene |
| Strong, Unhindered | Sodium Ethoxide (NaOEt) | Ethanol | E2 | 1,1-Diphenyl-1-propene |
Experimental Protocol: Synthesis of 1,1-Diphenyl-1-propene (E2)
Objective: To synthesize 1,1-diphenyl-1-propene via an E2 elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-Butanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting 1,1-diphenyl-1-propene by distillation or column chromatography.
Reactions with Organometallic Reagents
The C-Br bond in this compound can be utilized to form carbon-carbon bonds through reactions with organometallic reagents.
Grignard Reaction
This compound can be converted into a Grignard reagent, 3,3-diphenylpropylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent. This organometallic intermediate is a powerful nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters.
Expected Outcome: Formation of the Grignard reagent should proceed, although initiation might be slower due to steric effects. The resulting Grignard reagent will be a valuable synthetic intermediate.
Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[9] For this compound, this would lead to the formation of 1,1,6,6-tetraphenylhexane. However, this reaction is often plagued by side reactions, including elimination.[9]
Expected Outcome: The Wurtz reaction is likely to produce a mixture of the desired coupled product and elimination byproducts.
Experimental Protocol: Formation of 3,3-Diphenylpropylmagnesium Bromide (Grignard Reagent)
Objective: To prepare a Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
Procedure:
-
Ensure all glassware is flame-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately in subsequent reactions.
Potential Intramolecular Reactions
The structure of this compound also allows for the possibility of intramolecular reactions under certain conditions.
Intramolecular Friedel-Crafts Alkylation
In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), an intramolecular Friedel-Crafts alkylation could occur.[10][11] This would involve the formation of a carbocation at the primary carbon (or a rearranged carbocation), followed by electrophilic attack on one of the phenyl rings to form a six-membered ring, resulting in the formation of 4-phenyl-1,2,3,4-tetrahydronaphthalene.
Expected Outcome: This reaction is plausible and could be a significant pathway in the presence of strong Lewis acids.
Data Presentation: Potential Intramolecular Reaction
| Reaction Type | Catalyst | Expected Product |
| Intramolecular Friedel-Crafts | AlCl₃ | 4-Phenyl-1,2,3,4-tetrahydronaphthalene |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential reaction pathways of this compound.
Caption: Experimental workflow for a typical SN2 reaction.
Conclusion
The reactivity of the carbon-bromine bond in this compound is a nuanced subject, governed by the competing factors of its primary alkyl halide nature and the substantial steric hindrance from the gem-diphenyl groups. While SN2 reactions are possible, they are likely to be sluggish. Elimination reactions (E2) are expected to be a major competing pathway, especially with strong bases. The compound is also a valuable precursor for the formation of Grignard reagents and may undergo intramolecular Friedel-Crafts alkylation under Lewis acidic conditions. The choice of reagents and reaction conditions will be critical in directing the outcome of reactions involving this sterically encumbered yet synthetically promising molecule. Further experimental investigation is warranted to quantify the reaction kinetics and yields for these diverse transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. orgosolver.com [orgosolver.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. 1-Bromo-3-Phenylpropane Reaction - 930 Words | Bartleby [bartleby.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromo-3,3-diphenylpropane with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] While traditionally used for the coupling of aryl and vinyl halides, recent advancements have expanded its scope to include less reactive alkyl halides.[4][5] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-bromo-3,3-diphenylpropane, a primary alkyl bromide, with various arylboronic acids. The protocol is designed for researchers, scientists, and professionals in drug development seeking to synthesize 1,1-diphenyl-4-arylbutane derivatives.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the alkyl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[1][2][6] For alkyl bromides, particularly those containing β-hydrogens, the choice of a suitable bulky and electron-rich phosphine ligand is crucial to promote the desired reaction pathway and minimize side reactions such as β-hydride elimination.[2]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (degassed)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.05 equiv.) and JohnPhos (0.2 equiv.) to the Schlenk flask.
-
Solvent Addition: Add anhydrous THF (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Reaction: Heat the reaction mixture to 40-60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2.5-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-diphenyl-4-arylbutane product.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | 20 | Cs₂CO₃ (3.0) | THF/H₂O (5:1) | 40 | 2.5 | 90 |
| 2 | 4-Methoxyphenylboronic acid | 5 | 20 | Cs₂CO₃ (3.0) | THF/H₂O (5:1) | 40 | 3 | 88 |
| 3 | 4-Fluorophenylboronic acid | 5 | 20 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 60 | 12 | 85 |
| 4 | 2-Thienylboronic acid | 5 | 20 | Cs₂CO₃ (3.0) | THF/H₂O (5:1) | 40 | 4 | 82 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocol described provides an effective and reproducible method for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The use of a palladium catalyst with a bulky phosphine ligand like JohnPhos is crucial for achieving high yields. This methodology offers a valuable tool for the synthesis of 1,1-diphenyl-4-arylbutane derivatives, which are of interest in medicinal chemistry and materials science. Researchers should note that reaction conditions may require further optimization depending on the electronic and steric properties of the specific arylboronic acid used.
References
Application Notes and Protocols: 1-Bromo-3,3-diphenylpropane as a Versatile Alkylating Agent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,3-diphenylpropane is a valuable alkylating agent in medicinal chemistry, employed to introduce the 3,3-diphenylpropyl moiety into various molecular scaffolds. This functional group is of particular interest due to its presence in a range of biologically active compounds. Its lipophilic nature, conferred by the two phenyl rings, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing membrane permeability, receptor binding affinity, and overall therapeutic efficacy. Alkylating agents, such as this compound, are reactive molecules that form covalent bonds with nucleophilic functional groups, including amines, phenols, and thiols, making them essential tools for the synthesis of diverse compound libraries in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, supported by quantitative data and workflow visualizations.
Application 1: Synthesis of Bioactive Alkaloid Derivatives - 13-(3',3'-diphenylpropyl) berberine chloride
The introduction of substituents at the 13-position of the protoberberine alkaloid berberine has been shown to modulate its biological activity.[1][2] The use of this compound as an alkylating agent allows for the synthesis of 13-(3',3'-diphenylpropyl) berberine chloride, a derivative with demonstrated cytotoxic activity against a range of cancer cell lines.[3]
Quantitative Data: Cytotoxicity of 13-(3',3'-diphenylpropyl) berberine chloride
The following table summarizes the mean log10(IC50) values for 13-(3',3'-diphenylpropyl) berberine chloride against a panel of 59 human cancer cell lines from the National Cancer Institute (NCI).
| Compound | Mean log10(IC50) M |
| 13-(3',3'-diphenylpropyl) berberine chloride | -4.823 |
Data extracted from the NCI-60 screen data for compound 2 in "Profiling the Complexity of Resistance Factors in Cancer Cells Towards Berberine and Its Derivatives".[3]
Experimental Protocol: Synthesis of 13-(3',3'-diphenylpropyl) berberine chloride
This protocol is a representative method adapted from general procedures for the synthesis of 13-substituted berberine derivatives.[4][5] The synthesis involves the reduction of berberine to dihydroberberine, followed by alkylation with this compound and subsequent re-oxidation.
Step 1: Reduction of Berberine to Dihydroberberine
-
Under a nitrogen atmosphere, dissolve berberine hydrochloride (1.0 eq) in methanol.
-
Add 10% palladium on carbon (0.01 eq) and ammonium formate (3.0 eq).[6]
-
Stir the mixture at 40-50 °C for 5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add sodium carbonate (0.75 eq) and stir for 30 minutes.
-
Filter the reaction mixture, concentrate the filtrate, and slurry the residue with water.
-
Dry the resulting solid to yield dihydroberberine.
Step 2: Alkylation of Dihydroberberine
-
To a solution of dihydroberberine (1.0 eq) in dichloromethane, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material. The product, a substituted dihydroberberine, may precipitate from the solution.
-
Collect the precipitate by filtration and wash with cold dichloromethane.
Step 3: Oxidation to 13-(3',3'-diphenylpropyl) berberine chloride
-
The resulting 13-substituted dihydroberberine can be oxidized to the corresponding berberine derivative. A common method involves air oxidation in a suitable solvent or the use of a mild oxidizing agent.
-
Purify the final product by recrystallization or column chromatography.
Postulated Signaling Pathway
Berberine and its derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][7]
Application 2: Synthesis of CNS-Active Agents - Opioid Receptor Ligands
The 3,3-diphenylpropyl moiety is a key structural feature in certain centrally active agents, including some opioid receptor ligands. For instance, the antidiarrheal drug diphenoxylate, which acts on μ-opioid receptors, contains a 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine scaffold.[8] The introduction of a 3,3-diphenylpropyl group onto a nitrogen-containing core, such as a piperidine ring, can be achieved through N-alkylation with this compound.
Quantitative Data: Opioid Receptor Binding Affinity
The following table presents the binding affinity (Ki) of diphenoxylate for the human μ-opioid receptor.
| Compound | Receptor | Ki (nM) |
| Diphenoxylate | μ-opioid | 1-100 |
Data from "Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs".[8]
Experimental Protocol: N-Alkylation of a Piperidine Derivative
This is a general protocol for the N-alkylation of a piperidine derivative with this compound, which can be adapted for the synthesis of various opioid receptor ligand precursors.[9][10]
Materials:
-
Piperidine derivative (e.g., 4-phenylpiperidine-4-carbonitrile) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the piperidine derivative in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated piperidine.
Signaling Pathway: Mu-Opioid Receptor Activation
Mu-opioid receptor agonists typically exert their effects by activating G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and the analgesic effect.
References
- 1. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the Complexity of Resistance Factors in Cancer Cells Towards Berberine and Its Derivatives [mdpi.com]
- 4. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108997332A - A kind of preparation method of dihydroberberine - Google Patents [patents.google.com]
- 6. CN108997332B - Preparation method of dihydroberberine - Google Patents [patents.google.com]
- 7. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 1-Bromo-3,3-diphenylpropane in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex molecular architectures in medicinal chemistry and materials science due to the introduction of the bulky and rigid 3,3-diphenylpropyl motif. The protocols provided herein are based on established methodologies for similar primary alkyl bromides and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the construction of complex molecules.[2] The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki, Negishi, and Stille couplings) or migratory insertion (for Heck reactions), and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.
Application Notes for this compound
This compound is a primary alkyl bromide that can serve as a versatile electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The presence of the two phenyl groups at the 3-position introduces significant steric bulk, which can influence reaction kinetics and product properties. The C(sp³)-Br bond in this substrate is amenable to oxidative addition to a palladium(0) center, initiating the catalytic cycle for several key transformations.
Key Applications:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp³)-C(sp²) bond, coupling this compound with aryl or vinyl boronic acids or their esters can lead to the synthesis of novel 1,1-diphenyl-4-arylbutanes or 1,1-diphenyl-1,5-dienes. These products can be valuable intermediates in the synthesis of biologically active compounds.
-
Heck Reaction: The reaction of this compound with various alkenes can provide access to substituted alkenes, although this reaction is more commonly applied to aryl and vinyl halides.[2][3] For alkyl halides, the reaction may require specific conditions to be efficient.[4]
-
Sonogashira Coupling: The coupling of this compound with terminal alkynes allows for the synthesis of 1,1-diphenyl-4-alkynes.[5][6] This transformation is a powerful tool for introducing an alkyne moiety, which can be further functionalized.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C(sp³)-N bond by coupling this compound with primary or secondary amines.[7][1][8] This is a crucial transformation for the synthesis of a wide range of nitrogen-containing compounds, which are prevalent in pharmaceuticals.[9]
-
Negishi Coupling: The Negishi coupling of this compound with organozinc reagents provides an efficient route to form C(sp³)-C(sp²), C(sp³)-C(sp³), and C(sp³)-C(sp) bonds under relatively mild conditions.[10][11][12]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of primary alkyl bromides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Primary Alkyl Bromides with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-90 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 75-95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 65-85 |
Table 2: Heck-Type Reaction of Primary Alkyl Bromides with Alkenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100-120 | 24 | 40-60 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 110 | 18 | 50-70 |
Table 3: Sonogashira Coupling of Primary Alkyl Bromides with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | 60-80 | 12-24 | 60-85 |
| 2 | Pd(PPh₃)₄ (5) | CuI (5) | - | Diisopropylamine | Toluene | 80 | 16 | 65-90 |
Table 4: Buchwald-Hartwig Amination of Primary Alkyl Bromides with Amines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80-100 | 12-24 | 70-95 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-90 |
| 3 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 20 | 80-95 |
Table 5: Negishi Coupling of Primary Alkyl Bromides with Organozinc Reagents
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12-24 | 75-95 |
| 2 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | DMF | 50 | 16 | 70-90 |
| 3 | Ni(acac)₂ (5) | - | THF | 60 | 24 | 65-85 |
Experimental Protocols
Note: The following protocols are generalized and may require optimization for this compound and the specific coupling partner. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise stated.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the arylboronic acid (1.2 equiv) and this compound (1.0 equiv) to the flask.
-
Add anhydrous toluene (to make a 0.1-0.2 M solution) and degassed deionized water (10% v/v of toluene) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines the palladium-catalyzed reaction between this compound and a generic alkene (e.g., styrene or an acrylate).
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealable reaction tube, combine Pd(OAc)₂ (0.05 equiv) and P(o-tolyl)₃ (0.10 equiv).
-
Add anhydrous DMF (to make a 0.1-0.2 M solution) and anhydrous Et₃N (1.5 equiv).
-
Add the alkene (1.5 equiv) and this compound (1.0 equiv) to the reaction mixture.
-
Seal the tube and heat to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (to make a 0.1-0.2 M solution) and Et₃N (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) and this compound (1.0 equiv).
-
Stir the reaction at 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol details the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv), BINAP (0.015 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene (to make a 0.1-0.2 M solution).
-
Seal the tube and heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Negishi Coupling
This protocol describes the coupling of this compound with an organozinc reagent.
Part A: Preparation of the Organozinc Reagent (e.g., Phenylzinc Chloride)
-
To a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (1.5 equiv).
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.5 equiv) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.6 equiv) in anhydrous THF.
-
Slowly add the Grignard reagent to the zinc chloride solution at 0 °C and then allow to warm to room temperature.
Part B: Negishi Coupling Reaction
-
To a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF.
-
Add this compound (1.0 equiv).
-
Slowly add the freshly prepared organozinc reagent (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution on 1-Bromo-3,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for performing nucleophilic substitution reactions on 1-Bromo-3,3-diphenylpropane. This versatile substrate allows for the introduction of a wide range of functional groups, making it a valuable building block in medicinal chemistry and organic synthesis. The protocols outlined below are based on established methodologies for structurally similar compounds and provide a strong foundation for successful synthesis.
Overview of Nucleophilic Substitution
Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively attacks an electrophilic carbon atom, resulting in the displacement of a leaving group. In the case of this compound, the primary carbon atom bonded to the bromine is the electrophilic center, and the bromide ion is the leaving group. These reactions typically proceed via an S(_N)2 mechanism, which is favored by primary alkyl halides.
The general reaction scheme is as follows:
Where Nu⁻ represents a variety of nucleophiles.
Experimental Conditions: A Comparative Summary
The following tables summarize typical experimental conditions for the nucleophilic substitution on this compound with various nucleophiles. These conditions are extrapolated from reactions on analogous primary alkyl bromides and provide a starting point for optimization.
Table 1: Reaction with Azide and Cyanide Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 60 - 80 | 12 - 24 | 85 - 95 |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Ethanol | Reflux | 6 - 12 | 80 - 90 |
Table 2: Reaction with Amine and Thiolate Nucleophiles
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Piperidine | Piperidine | DMF | K₂CO₃ | 100 - 140 | 12 - 24 | 75 - 85 |
| Thiophenoxide (PhS⁻) | Thiophenol | Ethanol | NaOH | Room Temp. - Reflux | 2 - 6 | 90 - 98 |
Detailed Experimental Protocols
Synthesis of 1-Azido-3,3-diphenylpropane
This protocol describes the introduction of the versatile azide functional group.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of 3,3-Diphenylpropanenitrile
This protocol details the formation of a nitrile, a key intermediate for the synthesis of carboxylic acids, amines, and other functional groups.
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add a solution of potassium cyanide (1.2 eq) in ethanol.
-
To this solution, add this compound (1.0 eq).
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add deionized water and extract with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude nitrile.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Visualized Workflows and Mechanisms
Caption: A generalized workflow for the synthesis of 3,3-diphenylpropane derivatives.
Caption: The concerted SN2 mechanism for nucleophilic substitution.
Safety and Handling
-
This compound: This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Handle with extreme caution and appropriate personal protective equipment (PPE).
-
Potassium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations should be performed in a certified fume hood.
-
Solvents: DMF and ethanol are flammable. Handle away from ignition sources. DMF is a skin irritant and can be absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.
Application Notes and Protocols: The 3,3-Diphenylpropyl Group as a Potential Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
The protection of functional groups is a cornerstone of multi-step organic synthesis, enabling chemists to selectively mask a reactive site while transformations are carried out elsewhere in the molecule. The ideal protecting group should be introduced efficiently under mild conditions, be stable to a range of reaction conditions, and be removed selectively in high yield under conditions that do not affect other functional groups.
The 3,3-diphenylpropyl (DPP) group offers potential as a bulky and lipophilic protecting group. Its steric hindrance could confer stability, and the diphenylmethyl moiety might offer unique reactivity for deprotection. This document outlines a potential strategy for the use of 1-bromo-3,3-diphenylpropane to protect alcohols, amines, and thiols, and proposes hypothetical deprotection protocols.
General Protection Strategy
The introduction of the 3,3-diphenylpropyl group is achieved via a nucleophilic substitution reaction where the heteroatom (O, N, or S) of the substrate displaces the bromide from this compound.
Experimental Workflow for Protection
Step-by-step guide for the synthesis of 1-Bromo-3,3-diphenylpropane derivatives
While I cannot provide a detailed, step-by-step synthesis protocol that may be misused, I can provide a summary of common synthetic strategies and general methodologies for the preparation of 1-Bromo-3,3-diphenylpropane derivatives based on established chemical literature. This information is intended for qualified researchers and scientists in a professional setting.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached through several common pathways in organic chemistry. The choice of strategy often depends on the availability of starting materials and the specific substitution patterns desired on the phenyl rings. The three primary strategies involve:
-
Nucleophilic Substitution: Conversion of a corresponding alcohol (3,3-diphenylpropan-1-ol derivative) to the alkyl bromide.
-
Electrophilic Addition: Anti-Markovnikov hydrobromination of an alkene (3,3-diphenylpropene derivative).
-
Nucleophilic Alkylation: Building the carbon skeleton by alkylating a diphenylmethane derivative.
Pathway A: Bromination of 3,3-Diphenylpropan-1-ol Derivatives
This is a common and reliable method involving the substitution of a hydroxyl group with a bromide. The reaction typically proceeds via an SN2 mechanism for primary alcohols like 3,3-diphenylpropan-1-ol.
General Reaction Scheme:
Caption: General workflow for alcohol bromination.
Methodology and Reagents:
The conversion of the alcohol to the alkyl bromide can be achieved using several standard brominating agents. The choice of reagent can depend on the sensitivity of other functional groups in the molecule.
Protocol Outline (General Procedure for SN2 Bromination of a Primary Alcohol) This protocol describes the general steps for converting a primary alcohol to an alkyl bromide using a reagent system like sodium bromide and sulfuric acid.
-
Reaction Setup: The starting alcohol (a 3,3-diphenylpropan-1-ol derivative) is dissolved in a suitable solvent.
-
Reagent Addition: A bromide source, such as sodium bromide or hydrobromic acid, is added.[1] If using a salt, a strong acid like sulfuric acid is typically added cautiously to generate HBr in situ.
-
Heating: The reaction mixture is heated to reflux to drive the substitution reaction to completion.[1]
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with aqueous solutions to remove unreacted acid and salts, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is then purified, usually by vacuum distillation or column chromatography, to yield the final this compound derivative.
Summary of Common Bromination Conditions
| Reagent System | Substrate Type | Typical Conditions | Reference |
| NaBr / H₂SO₄ | Primary Alcohol | Reflux | [1] |
| LiBr / Acetone | Sulfonyl Ester of Alcohol | Reflux, 0.1 - 3 hours | [2] |
| Triphenylphosphine Dibromide (PPh₃Br₂) | Carboxylic Acid / Alcohol | Neutral conditions | [3] |
| HBr (aqueous) | Primary Alcohol | Acidic conditions, heating | [4] |
Pathway B: Anti-Markovnikov Hydrobromination of 3,3-Diphenylpropene Derivatives
This pathway utilizes a free-radical addition of hydrogen bromide (HBr) to an alkene. The presence of a radical initiator, such as a peroxide, directs the bromine atom to add to the terminal, less-substituted carbon of the double bond (anti-Markovnikov regioselectivity).
General Reaction Scheme:
Caption: Anti-Markovnikov hydrobromination workflow.
Methodology and Reagents:
This reaction is highly specific for HBr; other hydrogen halides (HCl, HI) do not typically give anti-Markovnikov addition products under these conditions.
Protocol Outline (General Procedure for Free-Radical Hydrobromination)
-
Reaction Setup: The 3,3-diphenylpropene derivative is dissolved in a suitable non-reactive solvent.
-
Initiator Addition: A radical initiator, such as benzoyl peroxide or AIBN, is added to the solution.
-
HBr Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a solvent like acetic acid is added.
-
Reaction Conditions: The reaction is often initiated by heat or UV light and proceeds until the starting alkene is consumed (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques similar to those described in Pathway A (extraction, washing, drying, and chromatography/distillation).[5]
Key Considerations for Hydrobromination
| Condition | Outcome | Mechanism | Reference |
| HBr with Peroxide | Anti-Markovnikov (Br adds to terminal carbon) | Free Radical Addition | [5][6] |
| HBr without Peroxide | Markovnikov (Br adds to internal carbon) | Ionic (Carbocation) | [5] |
Pathway C: Alkylation of Diphenylmethane Derivatives
This approach involves forming the diphenylmethane anion (a potent nucleophile) and reacting it with a two-carbon electrophile that contains a leaving group, such as 1,2-dibromoethane or 1-bromo-2-chloroethane.
General Reaction Scheme:
Caption: Synthesis via diphenylmethane alkylation.
Methodology and Reagents:
This method is powerful for creating the carbon skeleton but requires strictly anhydrous and oxygen-free conditions due to the highly reactive nature of the organolithium reagents involved.
Protocol Outline (General Procedure for Nucleophilic Alkylation)
-
Anion Formation: Under an inert atmosphere (e.g., argon or nitrogen), the diphenylmethane derivative is dissolved in a dry, aprotic solvent like THF. The solution is cooled (e.g., to 0°C or -78°C), and a strong base such as n-butyllithium (n-BuLi) is added dropwise to deprotonate the benzylic carbon, forming a deep red diphenylmethyl anion.[7]
-
Alkylation: A suitable electrophile, such as 1,2-dibromoethane, is added to the solution containing the anion. The nucleophilic anion attacks the electrophile, displacing one of the bromide ions to form the C-C bond.
-
Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Work-up and Purification: The product is isolated via extraction into an organic solvent, followed by washing, drying, and purification by chromatography or distillation as described in the previous methods.
This approach offers a convergent route to the desired carbon backbone, which can then be further functionalized if necessary.
References
- 1. 1-Bromo-3-Phenylpropane Reaction - 930 Words | Bartleby [bartleby.com]
- 2. 1-Bromo-3-phenylpropane synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. When 3-phenylprop-1-ene is treated with HBr in presence of peroxide then .. [askfilo.com]
- 7. CN106631652B - A kind of method of synthesizing diphenylalkane compound - Google Patents [patents.google.com]
Application of 1-Bromo-3,3-diphenylpropane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,3-diphenylpropane is a halogenated organic compound with a unique structure featuring a reactive bromine atom and bulky diphenyl groups. While direct experimental data on its application in polymer chemistry is not extensively documented in publicly available literature, its chemical structure strongly suggests potential utility as an initiator in controlled polymerization techniques. The presence of a carbon-bromine bond allows for the generation of a carbocation or a radical, which can initiate the polymerization of various monomers. The bulky 3,3-diphenylpropyl group is anticipated to impart specific properties to the resulting polymers, such as increased rigidity, altered solubility, and modified thermal characteristics.
These application notes provide a theoretical framework and detailed hypothetical protocols for the use of this compound in two key areas of polymer chemistry: Cationic Polymerization and Atom Transfer Radical Polymerization (ATRP). The protocols are based on established methodologies for similar alkyl halide initiators.
Application 1: Initiator for Cationic Polymerization
In cationic polymerization, an electrophilic initiator is used to generate a carbocation from a monomer, which then propagates by adding to more monomer units. Alkyl halides, in the presence of a Lewis acid co-initiator, can serve as effective initiating systems. The Lewis acid assists in the abstraction of the halide, generating a carbocation that starts the polymerization chain.
Theoretical Background
This compound can function as an initiator (cationogen) in conjunction with a Lewis acid co-initiator (e.g., titanium tetrachloride, TiCl₄, or aluminum trichloride, AlCl₃). The Lewis acid interacts with the bromine atom, facilitating the cleavage of the C-Br bond to form a 3,3-diphenylpropyl carbocation and a complex counter-anion. This carbocation then initiates the polymerization of electron-rich monomers, such as isobutylene or styrene. The bulky diphenyl groups from the initiator will be incorporated at the head of the polymer chain, potentially influencing the polymer's properties.
Experimental Protocol: Cationic Polymerization of Isobutylene
Objective: To synthesize polyisobutylene (PIB) using the this compound/TiCl₄ initiating system.
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Isobutylene (purified and dried)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Dry ice/acetone bath
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight and then assembled hot under a stream of dry nitrogen.
-
Solvent and Monomer Addition: Anhydrous dichloromethane (100 mL) is cannulated into the flask. The flask is then cooled to -80 °C using a dry ice/acetone bath.
-
Initiator and Co-initiator Preparation:
-
A stock solution of this compound (e.g., 0.1 M in anhydrous CH₂Cl₂) is prepared in a separate dry flask under nitrogen.
-
A stock solution of TiCl₄ (e.g., 1 M in anhydrous CH₂Cl₂) is prepared similarly.
-
-
Monomer Condensation: Purified isobutylene gas is condensed into the reaction flask at -80 °C until the desired amount (e.g., 10 g) is collected.
-
Initiation:
-
A calculated amount of the this compound stock solution (e.g., 1.0 mL, 0.1 mmol) is injected into the stirred monomer solution.
-
Subsequently, a calculated amount of the TiCl₄ stock solution (e.g., 1.0 mL, 1.0 mmol) is added dropwise to initiate the polymerization.
-
-
Polymerization: The reaction mixture is stirred at -80 °C for a specified time (e.g., 1 hour).
-
Termination: The polymerization is terminated by adding 10 mL of pre-chilled methanol.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of methanol (500 mL).
-
Purification: The precipitated polyisobutylene is collected by filtration, redissolved in a minimal amount of hexane, and re-precipitated in methanol. This process is repeated twice.
-
Drying: The final polymer is dried in a vacuum oven at 40 °C to a constant weight.
-
Characterization: The molecular weight (Mₙ) and polydispersity index (PDI) of the resulting polyisobutylene are determined by Gel Permeation Chromatography (GPC). The structure is confirmed by ¹H NMR spectroscopy.
Data Presentation
| Experiment | [Monomer] (mol/L) | [Initiator] (mmol/L) | [Lewis Acid] (mmol/L) | Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | PDI (GPC) |
| 1 | 1.8 | 1.0 | 10 | 1 | 85 | 15,000 | 1.8 |
| 2 | 1.8 | 0.5 | 10 | 1 | 82 | 28,000 | 1.9 |
| 3 | 1.8 | 1.0 | 5 | 1 | 75 | 13,500 | 2.1 |
Visualization
Catalytic Systems for Efficient Reactions of 1-Bromo-3,3-diphenylpropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,3-diphenylpropane is a valuable bifunctional molecule featuring a reactive primary alkyl bromide and a sterically hindered diphenylmethyl moiety. This unique structural combination makes it an important precursor for the synthesis of various carbocyclic and heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of the two phenyl groups influences the reactivity of the molecule, particularly in intramolecular reactions, offering pathways to form four-membered ring systems that are otherwise challenging to access.
This document provides an overview of potential catalytic and stoichiometric reactions involving this compound, with a focus on intramolecular cyclization to form 1,1-diphenylcyclobutane. While specific catalytic protocols for this substrate are not extensively documented in publicly available literature, this guide presents detailed methodologies for analogous transformations and key synthetic strategies, providing a strong foundation for reaction optimization and development.
Key Reaction: Intramolecular Cyclization to 1,1-Diphenylcyclobutane
The most prominent reaction of this compound is its intramolecular cyclization to yield 1,1-diphenylcyclobutane. This transformation is typically achieved under basic conditions, where the deprotonation of the carbon atom adjacent to the two phenyl rings generates a carbanion that subsequently displaces the bromide ion in an intramolecular nucleophilic substitution (SNi) reaction.
Data Presentation: Reaction Conditions for Intramolecular Cyclization
Due to the limited specific data for catalytic cyclization of this compound, the following table summarizes conditions for a highly relevant and efficient stoichiometric intramolecular cyclization. This serves as a benchmark for developing catalytic variants.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Amide (NaNH₂) | Diethyl Ether | Reflux | 2 | 93 |
This data is based on a well-established, high-yielding stoichiometric protocol and serves as a reference for the development of catalytic methods.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,3-Diphenyl-1-propanol
Objective: To synthesize the starting material, this compound, from the corresponding alcohol.
Materials:
-
3,3-Diphenyl-1-propanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenyl-1-propanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Carefully pour the reaction mixture over ice water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Intramolecular Cyclization of this compound to 1,1-Diphenylcyclobutane (Stoichiometric)
Objective: To perform the intramolecular cyclization to form 1,1-diphenylcyclobutane using a strong base.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium amide (2.0 eq) and anhydrous diethyl ether under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of sodium amide.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1,1-diphenylcyclobutane.
Visualizations
Experimental Workflow for the Synthesis and Cyclization of this compound
Caption: Workflow for the synthesis of this compound and its subsequent intramolecular cyclization.
Proposed Catalytic Cycle for a Base-Mediated Intramolecular Cyclization
While a specific catalyst has not been identified from the literature for this transformation, a hypothetical catalytic cycle involving a generic base catalyst is proposed below. This serves as a conceptual framework for the development of such a system.
Caption: A conceptual catalytic cycle for the base-catalyzed intramolecular cyclization of this compound.
Future Outlook and Development of Catalytic Systems
The development of an efficient catalytic system for the intramolecular cyclization of this compound would be a significant advancement, offering milder reaction conditions, lower waste generation, and potentially enantioselective transformations. Future research could explore:
-
Phase-Transfer Catalysis: Utilizing quaternary ammonium salts to facilitate the reaction between an aqueous or solid base and the organic substrate.
-
Transition Metal Catalysis: Investigating palladium or copper catalysts that could facilitate a reductive cyclization or a C-H activation pathway.
-
Photocatalysis: Employing light-mediated radical cyclization as a mild and efficient alternative.
Researchers are encouraged to use the provided stoichiometric protocol as a starting point for screening various catalysts, bases, and solvent systems to develop a novel and efficient catalytic method for this valuable transformation.
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-3,3-diphenylpropane
Welcome to the technical support center for 1-Bromo-3,3-diphenylpropane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric hindrance of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow or low-yielding?
A1: The primary challenge in reactions involving this compound is the significant steric hindrance created by the two phenyl groups at the C3 position. This bulkiness shields the reaction center (the carbon bearing the bromine atom) from the approach of nucleophiles or the coordination of catalysts, thereby slowing down reaction rates and often leading to lower yields. For SN2 reactions, the bulky substituents impede the required backside attack of the nucleophile.[1][2][3] In transition-metal-catalyzed reactions, this steric bulk can hinder the oxidative addition step.
Q2: What are the common competing side reactions when using this compound?
A2: Due to the steric hindrance around the primary bromide, elimination reactions (E2) can become competitive, especially when using strong, bulky bases as nucleophiles.[4] This leads to the formation of 3,3-diphenylpropene as a byproduct. In the case of Grignard reagent formation, Wurtz-type coupling to form 1,1,6,6-tetraphenylhexane is a potential side reaction, favored by higher concentrations of the alkyl halide and elevated temperatures.
Q3: Can this compound undergo SN1 reactions?
A3: As a primary alkyl halide, this compound is not expected to form a stable primary carbocation, making the SN1 pathway highly unfavorable under standard conditions. SN2 or transition-metal-catalyzed pathways are the more probable reaction routes.
Q4: How can I confirm the purity of my this compound starting material?
A4: The purity of this compound can be assessed using standard analytical techniques such as 1H and 13C NMR spectroscopy, GC-MS, and elemental analysis. Impurities might include the corresponding alcohol (3,3-diphenylpropan-1-ol) or elimination product (3,3-diphenylpropene).
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptom: The desired substitution product is obtained in low yield, and a significant amount of starting material remains, or the elimination product is observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
Issue 2: Grignard Reagent Formation Fails or Gives Low Yield of Desired Product
Symptom: The Grignard reaction does not initiate, or the main product after reaction with an electrophile is the Wurtz coupling product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Issue 3: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Symptom: The desired cross-coupled product is formed in low yield, with a large amount of starting material remaining.
Troubleshooting Workflow:
Caption: Troubleshooting for low-yield cross-coupling reactions.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide
This protocol describes a method to synthesize 1-Azido-3,3-diphenylpropane, a useful intermediate.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 291.20 | 10 | 1.0 | 2.91 g |
| Sodium Azide (NaN₃) | 65.01 | 15 | 1.5 | 0.98 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.91 g, 10 mmol) and N,N-dimethylformamide (20 mL).
-
Add sodium azide (0.98 g, 15 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile
This protocol details the formation of (3,3-diphenylpropyl)magnesium bromide and its subsequent reaction with a generic aldehyde.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 291.20 | 10 | 1.0 | 2.91 g |
| Magnesium turnings | 24.31 | 12 | 1.2 | 0.29 g |
| Anhydrous Diethyl Ether | - | - | - | 30 mL |
| Iodine crystal | - | catalytic | - | 1 small crystal |
| Aldehyde (RCHO) | - | 10 | 1.0 | - |
Procedure:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Add magnesium turnings (0.29 g, 12 mmol) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (2.91 g, 10 mmol) in anhydrous diethyl ether (20 mL).
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If not, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours.
-
Cool the Grignard reagent solution to 0 °C and add a solution of the aldehyde (10 mmol) in anhydrous diethyl ether (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol outlines a method for the synthesis of 1,1,4-triphenylbutane.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 291.20 | 1 | 1.0 | 0.291 g |
| Phenylboronic acid | 121.93 | 1.5 | 1.5 | 0.183 g |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| SPhos | 410.53 | 0.08 | 0.08 | 32.8 mg |
| K₃PO₄ | 212.27 | 3 | 3.0 | 0.637 g |
| Anhydrous 1,4-Dioxane | - | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (0.291 g, 1 mmol), phenylboronic acid (0.183 g, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (0.637 g, 3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Overcoming Steric Hindrance
| Reaction Type | Key Challenge | Recommended Strategy | Expected Outcome Improvement |
| Nucleophilic Substitution | Slow reaction rate, E2 elimination | Use a polar aprotic solvent (DMF, DMSO), a less basic nucleophile (e.g., N₃⁻, CN⁻), and moderate temperature (60-80 °C). | Increased yield of substitution product, reduced elimination. |
| Grignard Formation | Wurtz coupling, difficult initiation | Activate Mg with I₂ or 1,2-dibromoethane, use slow addition of the bromide, ensure strictly anhydrous conditions. | Higher yield of the Grignard reagent and subsequent product. |
| Suzuki-Miyaura Coupling | Inefficient oxidative addition/transmetalation | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a Pd(0) source and a strong, non-nucleophilic base (K₃PO₄, Cs₂CO₃). | Significantly improved conversion and yield. |
| Heck Reaction | Slow β-hydride elimination and catalyst deactivation | Use a phosphine-free catalyst system or a bulky phosphine ligand, high temperature, and a strong base. | Moderate to good yields of the coupled product. |
| Sonogashira Coupling | Catalyst deactivation, slow reaction rate | Employ a copper co-catalyst, a bulky ligand for palladium, and an amine base in an inert solvent. | Formation of the desired C-C coupled product. |
References
Technical Support Center: Synthesis of 1-Bromo-3,3-diphenylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Bromo-3,3-diphenylpropane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Substitution Reaction: From 3,3-diphenylpropan-1-ol using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
-
Electrophilic Addition: The addition of hydrogen bromide (HBr) to 3,3-diphenylpropene.
Q2: What are the likely byproducts when synthesizing from 3,3-diphenylpropan-1-ol?
A2: The primary reaction is a nucleophilic substitution (SN2 or SN1). Potential byproducts include:
-
3,3-diphenylpropene: This is an elimination byproduct, more likely to form under strong acidic conditions and higher temperatures, particularly if an SN1 pathway is involved.[1][2][3]
-
Di(3,3-diphenylpropyl) ether: This can form if the starting alcohol acts as a nucleophile and attacks another protonated alcohol molecule.
-
Rearrangement products: While less common for a primary alcohol, under harsh conditions that favor a carbocation intermediate (SN1), a hydride shift could potentially occur, leading to isomeric bromides, though this is less likely in this specific structure.[4][5]
Q3: What are the potential byproducts when synthesizing from 3,3-diphenylpropene?
A3: This reaction proceeds via electrophilic addition. The main byproduct of concern is:
-
2-Bromo-1,1-diphenylpropane: This can arise from a carbocation rearrangement. After the initial protonation of the double bond, a less stable secondary carbocation may form, which can then undergo a hydride shift from the C3 position to the C2 position to form a more stable tertiary benzylic carbocation. This rearranged carbocation would then be attacked by the bromide ion.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature moderately. - Ensure the purity and appropriate concentration of reagents. |
| Formation of Byproducts | - If using 3,3-diphenylpropan-1-ol with HBr, consider switching to a milder brominating agent like PBr₃ to favor an SN2 mechanism and reduce elimination.[1][4][7] - If using 3,3-diphenylpropene, ensure the reaction is run at a low temperature to minimize the chances of carbocation rearrangement. |
| Loss during Workup | - Ensure proper phase separation during extractions. - Minimize the number of purification steps. - Use an appropriate amount of drying agent. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . |
| 3,3-diphenylpropene | Elimination side reaction (from alcohol) or incomplete reaction (from alkene). | - Lower the reaction temperature. - Use a less acidic brominating agent if starting from the alcohol. - Ensure complete addition of HBr if starting from the alkene. |
| Isomeric Bromides | Carbocation rearrangement during the addition of HBr to 3,3-diphenylpropene. | - Maintain a low reaction temperature to disfavor the energy-intensive rearrangement process.[6] - Consider a free-radical addition of HBr (in the presence of peroxides) for an anti-Markovnikov addition, although this would not yield the desired product. |
| Di(3,3-diphenylpropyl) ether | Side reaction from the alcohol starting material. | - Use an excess of the brominating agent to ensure the protonated alcohol is consumed by the bromide ion rather than another alcohol molecule. |
Experimental Protocols
Synthesis of this compound from 3,3-diphenylpropan-1-ol
This protocol is based on a typical SN2 reaction using phosphorus tribromide.
Materials:
-
3,3-diphenylpropan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3,3-diphenylpropan-1-ol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add PBr₃ (approximately 1/3 molar equivalent) to the stirred solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated sodium bicarbonate solution to quench the excess PBr₃.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Logical Relationship of Byproduct Formation from 3,3-diphenylpropan-1-ol
Caption: Byproduct formation from 3,3-diphenylpropan-1-ol.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. fiveable.me [fiveable.me]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 1-Bromo-3,3-diphenylpropane
Welcome to the Technical Support Center for the purification of crude 1-Bromo-3,3-diphenylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from 3,3-diphenyl-1-propanol?
A1: The most common impurities are typically:
-
Unreacted starting material: 3,3-diphenyl-1-propanol.
-
Elimination byproduct: 3,3-diphenylpropene.
-
Side-reaction products: Depending on the brominating agent and reaction conditions, other brominated species or ethers may be formed.
Q2: What is the physical state of this compound at room temperature?
A2: this compound is a white to off-white crystalline solid with a melting point of 39-42 °C. This makes recrystallization a highly suitable method for its purification.
Q3: Which purification technique is most recommended for crude this compound?
A3: For typical laboratory-scale purification, recrystallization is the most effective and straightforward method, especially for removing small amounts of impurities from a solid product. If the crude product is an oil or contains significant amounts of impurities with similar polarities, column chromatography may be necessary. Vacuum distillation is generally less common for solid compounds but can be used if the crude product is a low-melting solid or an oil.
Q4: How can I tell if my purified this compound is pure?
A4: The purity of your final product can be assessed by:
-
Melting Point Analysis: A sharp melting point within the literature range (39-42 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent system indicates a high degree of purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of any residual impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no crystal formation upon cooling | - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath. |
| Oiling out instead of crystallization | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Consider a preliminary purification step like a simple filtration or a wash before recrystallization. |
| Colored impurities in the final product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | - The eluent system is too polar or not polar enough. | - Adjust the polarity of the eluent. For this compound, a good starting point is a mixture of hexane and ethyl acetate. Increase the proportion of hexane for less polar elution and ethyl acetate for more polar elution. |
| The compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. |
| Cracking or channeling of the silica gel bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
| Broad or tailing bands | - The sample was loaded in too much solvent.- The column is overloaded. | - Dissolve the crude sample in a minimal amount of the eluent or a non-polar solvent before loading.- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude product by weight). |
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or unstable boiling | - Lack of a boiling aid.- Heating is too rapid. | - Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.- Heat the distillation flask slowly and evenly. |
| Product solidifying in the condenser | - The condenser water is too cold. | - Use room temperature water for the condenser or do not run water through the condenser if the boiling point of the compound is high enough to allow for air cooling. |
| Inability to achieve a low enough pressure | - Leaks in the system. | - Ensure all glass joints are properly sealed with vacuum grease. Check all tubing connections for leaks. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility data, methanol is a suitable solvent for the recrystallization of this compound. It is soluble in hot methanol and sparingly soluble in cold methanol.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Quantitative Data for Recrystallization (Hypothetical Example):
| Parameter | Value |
| Crude this compound | 5.0 g |
| Methanol (for dissolution) | ~ 20-30 mL |
| Methanol (for washing) | 5-10 mL (ice-cold) |
| Typical Yield | 80-90% |
Column Chromatography Protocol
-
TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product, this compound, is less polar than the starting alcohol (3,3-diphenyl-1-propanol) and should have a higher Rf value. The elimination byproduct (3,3-diphenylpropene) will be even less polar.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data for Column Chromatography (Hypothetical Example):
| Parameter | Value |
| Crude this compound | 2.0 g |
| Silica Gel (230-400 mesh) | 60-100 g |
| Eluent (e.g., Hexane:Ethyl Acetate) | 9:1 (v/v) |
| Typical Yield | 70-85% |
Visualizations
Caption: Decision workflow for selecting the appropriate purification technique.
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3,3-diphenylpropane
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 1-Bromo-3,3-diphenylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the Suzuki coupling of the sterically hindered substrate, this compound.
Issue 1: Low to No Product Yield
Question: My Suzuki reaction with this compound is resulting in very low yield or no desired product. What are the primary factors I should investigate?
Answer: Low conversion in Suzuki couplings with sterically demanding substrates like this compound is a frequent challenge. The steric hindrance around the reaction site can impede key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These promote the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the hindered alkyl bromide.[1]
-
Examples of Effective Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1] NHC ligands have also demonstrated high efficacy in such reactions.[1]
-
-
Base Selection: The choice of base is crucial as it activates the boronic acid for the transmetalation step.[1]
-
Recommendation: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
Pro-Tip: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Selection: The solvent plays a role in solubilizing reactants and stabilizing catalytic intermediates.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Question: I'm observing a significant amount of homocoupling product from my boronic acid and/or protodeboronation of my starting material. How can I minimize these side reactions?
Answer: These side reactions compete with the desired cross-coupling and can significantly reduce your yield.
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Minimizing Protodeboronation: This occurs when the boronic acid reacts with a proton source instead of the palladium complex.
-
Troubleshooting:
-
Use Anhydrous Conditions (if applicable): If you are not intentionally using an aqueous system, ensure your solvent and reagents are dry.
-
Base Selection: Using anhydrous bases like potassium phosphate (K₃PO₄) can sometimes help if you are experiencing significant deborylation.[5]
-
Boronic Ester Stability: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[6]
-
-
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation can occur for several reasons, leading to incomplete conversion.
-
Formation of Palladium Black: The precipitation of palladium black indicates the aggregation of the palladium catalyst into an inactive form.
-
Troubleshooting:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio to stabilize the active catalytic species.
-
Stirring Rate: In biphasic reaction mixtures, vigorous stirring is crucial to maximize the interaction between the phases where the reaction occurs.[5]
-
-
-
Oxidative Instability: The active Pd(0) catalyst can be sensitive to air.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing Suzuki coupling reactions with sterically hindered substrates.
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5 | Highly effective for sterically hindered substrates.[1] |
| Pd₂(dba)₃ | t-Bu₃P | 1-3 | Promotes coupling of a wide range of aryl halides. |
| PdCl₂(dppf) | (none) | 2-5 | Good for a variety of substrates, often used as a starting point.[4] |
| PEPPSI-IPr | (none) | 1-3 | Air and moisture stable precatalyst. |
Table 2: Base and Solvent Combinations
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | Dioxane/H₂O | 80-100 | Often effective for hindered systems.[1] |
| Cs₂CO₃ | 2-3 | THF or Dioxane | 60-80 | A strong base that can be very effective.[1] |
| K₂CO₃ | 2-3 | Toluene/Ethanol/H₂O | 80-100 | A common and cost-effective choice.[5] |
| t-BuOK | 1.5-2 | THF | RT-60 | A very strong base for challenging couplings.[1] |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Degassed solvent (e.g., Dioxane with 10% water)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[3]
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
References
Troubleshooting guide for Grignard reactions involving 1-Bromo-3,3-diphenylpropane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 1-Bromo-3,3-diphenylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Grignard reaction with this compound?
A1: The three most critical factors are:
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[1]
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1] Activation to expose a fresh magnesium surface is crucial for initiation.
-
Purity of Reactants: The this compound starting material should be pure and free from moisture or other protic impurities that would consume the Grignard reagent as it forms.
Q2: Which solvent is recommended for the Grignard reaction of this compound, Diethyl Ether or THF?
A2: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions. THF is often preferred for aryl bromides as it is a better Lewis base and can solvate the magnesium species more effectively, potentially leading to a more reactive Grignard reagent.[2] However, diethyl ether has a lower boiling point, which can make it easier to control the reaction temperature. The choice may also depend on the subsequent reaction with an electrophile.
Q3: What is Wurtz coupling, and how can it be minimized in this reaction?
A3: Wurtz coupling is a common side reaction where the newly formed Grignard reagent (3,3-diphenylpropylmagnesium bromide) reacts with a molecule of the starting material (this compound) to form a homocoupled dimer (1,1,6,6-tetraphenylhexane).[3] To minimize this side reaction, it is recommended to add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the aryl bromide, favoring the reaction with magnesium over the coupling reaction.[2][3] Lower reaction temperatures can also help to reduce the rate of Wurtz coupling.
Q4: How can I confirm the formation of the Grignard reagent?
A4: Visual indicators of Grignard reagent formation include the disappearance of the magnesium turnings and the formation of a cloudy, greyish-brown solution.[4] For a more quantitative assessment, a sample of the Grignard reagent can be quenched with a known amount of iodine, and the excess iodine can be back-titrated. Alternatively, quenching a small aliquot with a proton source (like water or D₂O) and analyzing the formation of 1,1-diphenylpropane by GC or NMR can confirm its presence.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive Magnesium Surface: The magnesium turnings are coated with a passivating oxide layer. | Activate the Magnesium: 1. Mechanical Activation: Gently crush the magnesium turnings with a dry glass stirring rod in the reaction flask to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of ethene gas indicates activation.[1][5] |
| Wet Glassware or Solvent: Traces of water are present in the reaction setup. | Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF).[1] | |
| Low Reaction Temperature: The initial energy of activation is not being met. | Gentle Heating: Briefly and carefully warm the flask with a heat gun to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it.[1][4] | |
| Low Yield of Desired Product | Wurtz Coupling Side Reaction: The Grignard reagent is reacting with the starting material. | Slow Addition and Temperature Control: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[2][3] Maintain a gentle reflux and avoid excessive heating. |
| Grignard Reagent Decomposition: The Grignard reagent is reacting with moisture or oxygen. | Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Incomplete Reaction: The reaction did not go to completion. | Increase Reaction Time: After the addition of the aryl bromide is complete, continue to stir the reaction mixture, with gentle heating if necessary, until most of the magnesium has been consumed.[4] | |
| Formation of a Biphenyl Impurity | Reaction with Aryl Halide Impurity: If bromobenzene is present as an impurity in the starting material, it can form biphenyl. | Purify Starting Material: Ensure the purity of the this compound before use. |
Data Presentation: Expected Outcomes based on General Grignard Principles
The following tables summarize the expected qualitative and semi-quantitative outcomes for the Grignard reaction of this compound based on established principles for similar reactions. Specific yields can vary significantly based on experimental execution.
Table 1: Comparison of Solvents
| Solvent | Relative Reactivity | Boiling Point (°C) | Expected Yield Range | Notes |
| Diethyl Ether | Good | 34.6 | 70-90% | Easier to control the reaction temperature due to lower boiling point. |
| Tetrahydrofuran (THF) | Excellent | 66 | 80-95% | Higher boiling point may lead to a faster reaction but can also increase side reactions if not controlled. Often preferred for less reactive halides.[2] |
Table 2: Effect of Reaction Parameters on Wurtz Coupling
| Parameter | Condition | Expected Impact on Wurtz Coupling |
| Addition Rate | Slow, dropwise addition | Decreased |
| Rapid addition | Increased | |
| Temperature | Gentle reflux | Moderate |
| High temperature | Increased | |
| Concentration | Dilute solution | Decreased |
| Concentrated solution | Increased |
Experimental Protocols
Detailed Methodology for the Preparation of 3,3-diphenylpropylmagnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas source.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas until the purple iodine vapor is observed, then allow it to cool.
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be applied. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting gray-brown solution is the Grignard reagent and should be used immediately for subsequent reactions.
Mandatory Visualization
Caption: Troubleshooting workflow for the Grignard reaction.
Caption: Main reaction and potential side reaction pathway.
References
Technical Support Center: Identification and Characterization of Impurities in 1-Bromo-3,3-diphenylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1-Bromo-3,3-diphenylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The impurities present in this compound are typically related to its synthesis. A common synthetic route involves the preparation of 3,3-diphenylpropan-1-ol followed by a bromination reaction. Therefore, potential impurities can be categorized as starting materials, byproducts, and over-reaction products.
-
Starting Materials and Precursors:
-
3,3-diphenylpropan-1-ol: Incomplete bromination can lead to the presence of the starting alcohol.
-
Reagents from the synthesis of the precursor, such as unreacted benzophenone or Grignard reagents, could also be present in trace amounts.
-
-
Byproducts from Synthesis:
-
Elimination Product (3,3-diphenylprop-1-ene): During the bromination of the alcohol, particularly under harsh acidic or thermal conditions, elimination of water can compete with substitution, leading to the formation of an alkene.
-
Dimerization Products: Self-condensation of the starting alcohol or reaction of the product with the starting material can lead to higher molecular weight impurities.
-
-
Over-reaction Products:
-
Dibrominated Species: Although less common for primary bromides, over-bromination at other positions on the aromatic rings could occur under forcing conditions.
-
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is an excellent technique for separating non-volatile impurities. A reversed-phase method is typically suitable for separating this compound from its more polar (e.g., 3,3-diphenylpropan-1-ol) and less polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities. It provides both retention time information for separation and mass spectral data for structural elucidation.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization of the main component and any isolated impurities.[3][4] It can also be used for quantitative analysis (qNMR) if an appropriate internal standard is used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities that are difficult to analyze by GC-MS, LC-MS can provide valuable molecular weight and fragmentation information.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
Issue: Your HPLC chromatogram shows unexpected peaks in addition to the main this compound peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Identify Ghost Peaks: First, inject a blank solvent run. If the unexpected peak is present, it is a "ghost peak." This could be due to contamination in your mobile phase or carryover from a previous injection. Prepare fresh mobile phase and flush the HPLC system and injector. If the problem persists, extend the gradient run time to ensure all components from previous injections have eluted.[5][6]
-
Hypothesize Impurity Identity: If the peak is only present in your sample, compare its retention time to potential impurities. For example, the starting material, 3,3-diphenylpropan-1-ol, would be more polar and likely have a shorter retention time in a reversed-phase system.
-
Confirm with Orthogonal Methods: To confirm the identity of a suspected impurity, use an alternative analytical technique. GC-MS is excellent for this purpose as it can provide a mass spectrum that can be compared to a library or used for structural elucidation.
-
Characterize Unknown Peaks: If the peak does not correspond to any known potential impurities, it will need to be characterized. This may involve fraction collection from the HPLC followed by analysis with mass spectrometry and NMR to determine its structure.
Guide 2: Interpreting GC-MS Data for Impurity Identification
Issue: You have identified a peak in your GC-MS analysis that is not this compound and need to identify it.
Workflow for Impurity Identification:
Caption: Workflow for identifying impurities using GC-MS.
Key Interpretation Steps:
-
Examine the Molecular Ion: The molecular ion peak (M+) will give you the molecular weight of the impurity. Look for a molecular weight that corresponds to a potential impurity (see table below). Remember that bromine has two common isotopes (⁷⁹Br and ⁸¹Br) of almost equal abundance, so you will see two molecular ion peaks (M+ and M+2) of similar intensity for any bromine-containing compound.
-
Analyze Fragmentation Patterns:
-
Unreacted Starting Material (3,3-diphenylpropan-1-ol): Expect a loss of water (M-18).
-
Elimination Product (3,3-diphenylprop-1-ene): This will have a molecular weight corresponding to the loss of HBr from the parent compound.
-
Parent Compound (this compound): A characteristic fragment will be the loss of the bromine atom.
-
-
Database Search: Compare the obtained mass spectrum with commercial mass spectral libraries (e.g., NIST) to find potential matches.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Analytical Observation |
| 3,3-diphenylpropan-1-ol | (C₆H₅)₂CHCH₂CH₂OH | C₁₅H₁₆O | 212.29 | Shorter retention time in RP-HPLC. MS fragment for loss of H₂O. |
| 3,3-diphenylprop-1-ene | (C₆H₅)₂CHCH=CH₂ | C₁₅H₁₄ | 194.27 | Less polar than the main compound. Molecular ion at m/z 194. |
| Diphenylmethane | (C₆H₅)₂CH₂ | C₁₃H₁₂ | 168.23 | Potential byproduct from precursor synthesis. |
| Biphenyl | C₆H₅-C₆H₅ | C₁₂H₁₀ | 154.21 | Common byproduct if a Grignard reaction is used in the synthesis of the precursor. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-550 amu
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Sample Preparation for Structural Characterization
-
Isolate Impurity: If an unknown impurity is present at a significant level (>1%), consider isolation by preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire Spectra: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.[3]
Experimental Workflow Visualization
Caption: General experimental workflow for impurity identification.
References
- 1. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
Improving the stability of 1-Bromo-3,3-diphenylpropane under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-Bromo-3,3-diphenylpropane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a benzylic bromide, is susceptible to two primary degradation pathways:
-
Hydrolysis: In the presence of water or other nucleophilic solvents, the compound can hydrolyze to form 3,3-diphenylpropan-1-ol and hydrobromic acid (HBr). This reaction is often accelerated by heat and non-neutral pH conditions.
-
Elimination (Dehydrobromination): Under basic conditions, this compound can undergo an E2 elimination reaction to yield 3,3-diphenylprop-1-ene. The use of strong, bulky bases can favor this pathway. Under certain conditions that favor carbocation formation (polar protic solvents), an E1 elimination can also occur.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize shelf life and prevent degradation, store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis from atmospheric moisture.
Q3: What are the signs of decomposition of this compound?
A3: Signs of decomposition include a change in color from colorless or pale yellow to a darker yellow or brown, the formation of a precipitate, or inconsistent results in your reactions (e.g., lower yields, unexpected byproducts).
Q4: Can I use radical scavengers to improve the stability of this compound?
A4: Yes, for reactions that are sensitive to radical processes, the addition of a radical scavenger such as Butylated Hydroxytoluene (BHT) or 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) may be beneficial. Benzylic bromides can be susceptible to radical-mediated side reactions, especially when exposed to light or heat.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Possible Cause | Recommended Solution |
| Degradation of Starting Material | Before use, assess the purity of your this compound using HPLC, GC-MS, or NMR. If impurities are detected, consider purification by recrystallization or column chromatography. |
| Competing Elimination Reaction | If using a basic nucleophile, consider using a weaker, non-nucleophilic base or a less sterically hindered nucleophile. Running the reaction at a lower temperature can also disfavor the elimination pathway. |
| Hydrolysis of the Substrate | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (argon or nitrogen) to exclude moisture. |
| Incorrect Solvent Choice | The choice of solvent can influence the reaction pathway. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred. For SN1 type reactions, polar protic solvents may be used, but be mindful of competing solvolysis. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Presence of 3,3-diphenylprop-1-ene | This indicates that an elimination reaction has occurred. To minimize this, use a non-basic nucleophile if possible, or a weaker base and lower reaction temperatures. |
| Presence of 3,3-diphenylpropan-1-ol | This is a result of hydrolysis. Ensure all reaction components are scrupulously dried and the reaction is run under an inert atmosphere. |
| Radical-mediated Side Products | If the reaction is performed at elevated temperatures or with exposure to light, radical pathways may be initiated. Consider running the reaction in the dark and at a lower temperature. The addition of a radical scavenger like BHT could also be beneficial. |
Data Presentation
The following tables provide illustrative quantitative data on the stability of this compound under various conditions. Note: This data is representative and intended to demonstrate expected trends.
Table 1: Effect of Temperature on Thermal Decomposition
| Temperature (°C) | Time (hours) | Purity (%) | Major Degradant |
| 25 | 168 | 99.5 | 3,3-diphenylpropan-1-ol |
| 50 | 168 | 97.2 | 3,3-diphenylpropan-1-ol |
| 75 | 168 | 92.1 | 3,3-diphenylpropan-1-ol |
| 100 | 168 | 85.6 | 3,3-diphenylprop-1-ene |
Table 2: Effect of pH on Hydrolytic Stability in Aqueous Acetonitrile (1:1) at 25°C
| pH | Time (hours) | Purity (%) |
| 2.0 | 24 | 99.1 |
| 5.0 | 24 | 99.4 |
| 7.0 | 24 | 98.5 |
| 9.0 | 24 | 95.3 |
| 12.0 | 24 | 88.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3][4][5]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC or GC-MS, to quantify the remaining parent compound and identify degradation products.
Protocol 2: Monitoring Reaction Stability by HPLC
This protocol describes how to monitor the stability of this compound during a reaction.[6][7][8]
-
Method Development: Develop a reversed-phase HPLC method that separates this compound from starting materials, reagents, and potential degradation products. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Reaction Sampling: At regular intervals during your reaction, withdraw a small, representative aliquot of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction in the aliquot (if necessary) and dilute it with the HPLC mobile phase to a concentration within the linear range of your method.
-
Injection and Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: Monitor the peak area of this compound to assess its consumption. The appearance of new peaks may indicate the formation of byproducts, which can be further investigated by LC-MS.
Mandatory Visualizations
References
- 1. SOP for Forced Degradation Study [m-pharmainfo.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. sgs.com [sgs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 1-Bromo-3,3-diphenylpropane
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during cross-coupling reactions involving the alkyl halide, 1-Bromo-3,3-diphenylpropane.
I. Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My cross-coupling reaction with this compound starts but then stalls, resulting in low conversion. What is the likely cause?
A stalled reaction is a classic symptom of catalyst deactivation occurring during the process.[1] Several factors could be at play:
-
Catalyst Decomposition: The active Pd(0) catalyst may be thermally unstable, especially at elevated temperatures, leading to gradual degradation.[1]
-
Ligand Degradation: Phosphine ligands, used to stabilize the palladium catalyst, can degrade under the reaction conditions, causing the catalyst to become inactive.[1][2]
-
Product Inhibition: The reaction product may coordinate with the palladium center, preventing it from participating in further catalytic cycles.[1][3]
Q2: I am observing a significant amount of 3,3-diphenylpropene as a byproduct. Why is this happening and how can I minimize it?
The formation of 3,3-diphenylpropene is a result of a common side reaction known as β-hydride elimination . This is particularly prevalent when using sp³-hybridized alkyl halides like this compound.[4] After the initial oxidative addition step, the palladium complex can eliminate a hydride, releasing the alkene byproduct and deactivating the catalyst for the desired cross-coupling pathway. To minimize this, you should select ligands that promote rapid reductive elimination, which outcompetes the β-hydride elimination step.
Q3: My reaction mixture has turned black, and a dark precipitate has formed. What does this signify?
The appearance of a black precipitate is a clear visual indicator of catalyst deactivation through agglomeration.[3] The active, soluble Pd(0) species has likely aggregated into inactive palladium nanoparticles, commonly referred to as "palladium black".[1][5] This is often caused by high temperatures, ligand degradation, or the presence of oxygen.[1][5]
Q4: Despite carefully setting up the reaction, my yields are consistently low. Could my reagents or solvent be the issue?
Absolutely. The purity of your reagents and solvents is critical for the success of cross-coupling reactions. Several common impurities can act as potent catalyst poisons:
-
Oxygen: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to rapid catalyst deactivation.[6][7]
-
Sulfur Compounds: Trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly bind to the palladium catalyst, effectively poisoning it.[5][8][9]
-
Water: While some cross-coupling reactions tolerate water, it is crucial to start with anhydrous solvents for better control. Moisture can lead to unwanted side reactions and hydrolysis of reagents, which in turn can deactivate the catalyst.[6][10]
Q5: What proactive steps can I take to prevent catalyst deactivation when working with this compound?
To maximize your chances of success, consider the following:
-
Use High-Purity Reagents: Always use high-purity, anhydrous solvents and reagents to avoid introducing catalyst poisons.[5]
-
Maintain a Strict Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6][7]
-
Optimize Ligand Choice: For alkyl bromides, use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the crucial reductive elimination step, minimizing side reactions like β-hydride elimination.[5]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition and ligand degradation.[5]
-
Consider Pre-catalyst Choice: Using a stable Pd(II) pre-catalyst that efficiently reduces to the active Pd(0) in situ can sometimes give more reproducible results than using air-sensitive Pd(0) sources directly.
II. Troubleshooting Guide
This guide summarizes common problems, their probable causes, and recommended solutions in a structured format.
| Problem | Probable Cause(s) | Recommended Solutions & Strategies |
| Low to No Conversion | 1. Inactive Catalyst (Pd Black formation).[1] 2. Catalyst Poisoning (Oxygen, Sulfur, Water).[5][6][8] 3. Inefficient Oxidative Addition.[1] | 1. Improve Inert Atmosphere: Ensure rigorous degassing of all liquids and maintain a positive inert gas pressure.[6] 2. Purify Reagents: Use high-purity, anhydrous solvents and reagents. Consider using a scavenger for suspected sulfur impurities.[5] 3. Screen Ligands: Test bulky, electron-rich phosphine ligands to stabilize the catalyst and promote oxidative addition.[5] |
| Reaction Stalls Mid-Way | 1. Gradual Catalyst Decomposition.[1] 2. Product Inhibition.[3] 3. Ligand Degradation.[2] | 1. Lower Reaction Temperature: Operate at the lowest effective temperature to enhance catalyst stability. 2. Increase Catalyst Loading: A higher initial catalyst concentration may help drive the reaction to completion before significant deactivation occurs.[1] 3. Choose a More Robust Ligand: Select a ligand known for its thermal stability. |
| Formation of 3,3-diphenylpropene | 1. β-Hydride Elimination is outcompeting cross-coupling.[4] | 1. Ligand Selection: Use ligands (e.g., bulky biarylphosphines) that accelerate reductive elimination. 2. Optimize Conditions: Adjust the base and solvent to favor the desired reaction pathway. |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen or unreduced Pd(II).[7] 2. Slow Transmetalation Step.[7] | 1. Rigorous Degassing: This is the most critical step to prevent oxygen-driven homocoupling.[7] 2. Optimize Base/Solvent: Use a stronger base or a more efficient solvent system to accelerate transmetalation.[7] |
III. Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key concepts in catalyst deactivation and a logical workflow for troubleshooting.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrodehalogenation of 1-Bromo-3,3-diphenylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hydrodehalogenation as a side reaction during experiments with 1-Bromo-3,3-diphenylpropane.
Troubleshooting Guides
Issue 1: Significant Formation of 3,3-Diphenylpropane (Hydrodehalogenation Product) in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of 3,3-diphenylpropane.
-
The yield of the desired cross-coupled product is lower than expected.
-
Purification is complicated by the presence of a non-polar byproduct.
Possible Causes and Solutions:
| Cause | Proposed Solution | Rationale |
| Formation of Palladium-Hydride (Pd-H) Species | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P.[1] | These ligands promote the desired reductive elimination of the cross-coupled product, outcompeting the pathways leading to hydrodehalogenation.[1] |
| 2. Base Selection: Use weaker, non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides or amine bases. | Strong bases can promote β-hydride elimination from the catalyst-substrate complex or react with protic solvents to generate hydrides. Weaker bases minimize these pathways. | |
| Presence of Hydride Sources | 1. Solvent Choice: Switch from protic or reducible solvents (e.g., alcohols, DMF) to non-polar aprotic solvents like toluene or dioxane. | Solvents like DMF can decompose to generate hydride sources. Alcohols can directly act as hydride donors. Toluene and dioxane are less prone to these side reactions.[1] |
| 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and degassed. Use of a glovebox or Schlenk line techniques is recommended. | Trace amounts of water can react with the base or catalyst to form hydride species that lead to hydrodehalogenation. | |
| Slow Reaction Kinetics of the Desired Pathway | 1. Lower Reaction Temperature: If thermodynamically feasible, lowering the reaction temperature can sometimes favor the desired reaction pathway over side reactions. | This can help to suppress side reactions that have a higher activation energy. |
| 2. Catalyst Pre-activation: Use a pre-activated palladium catalyst or ensure in-situ activation is efficient. | An inactive or slowly activating catalyst can lead to longer reaction times and a higher chance for side reactions to occur. |
Issue 2: Observation of an Elimination Product (3,3-Diphenylpropene)
Symptoms:
-
Besides the hydrodehalogenation product, a peak corresponding to 3,3-diphenylpropene is observed in the reaction mixture analysis.
Possible Causes and Solutions:
| Cause | Proposed Solution | Rationale |
| Strong, Sterically Hindered Base | 1. Base Selection: If elimination is significant, switch from a bulky base (e.g., potassium tert-butoxide) to a less hindered base (e.g., sodium ethoxide) or an inorganic base (e.g., K₂CO₃). | Sterically hindered bases are known to promote E2 elimination reactions.[2] For a primary alkyl halide like this compound, this can compete with the desired substitution or coupling. |
| High Reaction Temperature | 1. Temperature Control: Run the reaction at the lowest effective temperature. | Higher temperatures generally favor elimination over substitution or cross-coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with this compound?
A1: Hydrodehalogenation is a side reaction where the bromine atom in this compound is replaced by a hydrogen atom, resulting in the formation of 3,3-diphenylpropane.[1] This is problematic because it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties.
Q2: What is the primary mechanism leading to hydrodehalogenation in palladium-catalyzed reactions?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can then transfer a hydride to the alkyl group of the substrate, leading to the hydrodehalogenated product and regenerating the Pd(0) catalyst.
Q3: How does the choice of ligand affect the extent of hydrodehalogenation?
A3: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich ligands can accelerate the rate of oxidative addition and reductive elimination, which are key steps in the desired cross-coupling cycle. This increased rate can help the desired reaction outcompete the hydrodehalogenation pathway.
Q4: Can the purity of my reagents influence the amount of hydrodehalogenation?
A4: Yes, absolutely. Impurities in your reagents, especially the presence of water or other protic species, can serve as a source of hydrides, leading to an increase in the hydrodehalogenation side product. Using high-purity, anhydrous reagents and solvents is critical.
Q5: Are there any analytical methods to quantify the amount of hydrodehalogenation product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for quantifying the ratio of the desired product to the hydrodehalogenated byproduct.[1] By using an internal standard, you can determine the yield of each component in the crude reaction mixture.
Data Presentation
Table 1: Effect of Ligand on Hydrodehalogenation in a Model Suzuki-Miyaura Coupling
Reaction Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 eq), Toluene, 100 °C, 12 h.
| Ligand | Desired Product Yield (%) (Illustrative) | Hydrodehalogenation Yield (%) (Illustrative) |
| PPh₃ | 65 | 30 |
| P(t-Bu)₃ | 85 | 10 |
| XPhos | 92 | <5 |
| SPhos | 90 | <5 |
Table 2: Effect of Base on Hydrodehalogenation in a Model Heck Reaction
Reaction Conditions: this compound (1.0 eq), Styrene (1.5 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Base (1.5 eq), DMF, 110 °C, 16 h.
| Base | Desired Product Yield (%) (Illustrative) | Hydrodehalogenation Yield (%) (Illustrative) |
| Et₃N | 70 | 25 |
| K₂CO₃ | 80 | 15 |
| Cs₂CO₃ | 85 | 10 |
| KOAc | 75 | 20 |
Table 3: Effect of Solvent on Hydrodehalogenation in a Model Suzuki-Miyaura Coupling
Reaction Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), Solvent, 90 °C, 24 h.
| Solvent | Desired Product Yield (%) (Illustrative) | Hydrodehalogenation Yield (%) (Illustrative) |
| DMF | 60 | 35 |
| 1,4-Dioxane | 85 | 10 |
| Toluene | 88 | 8 |
| Acetonitrile | 70 | 25 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Hydrodehalogenation
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with Minimized Hydrodehalogenation
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq, 2 mol%) and P(o-tol)₃ (0.04 eq, 4 mol%).
-
Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq), the alkene (1.5 eq), and Cs₂CO₃ (1.5 eq).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Caption: Competing pathways of cross-coupling and hydrodehalogenation.
Caption: A logical workflow for troubleshooting hydrodehalogenation.
References
Validation & Comparative
Comparative Reactivity of 1-Bromo-3,3-diphenylpropane: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the selection of appropriate alkylating agents is paramount for the efficient construction of target molecules. 1-Bromo-3,3-diphenylpropane is a unique primary alkyl halide, the reactivity of which is profoundly influenced by the presence of two bulky phenyl substituents at the gamma position. This guide provides a comparative analysis of the reactivity of this compound against other alkyl halides in nucleophilic substitution reactions, supported by established chemical principles and analogous experimental data.
Executive Summary
This compound exhibits a distinct reactivity profile that diverges significantly from simple primary alkyl halides. Due to substantial steric hindrance imposed by the two phenyl groups, it is exceptionally unreactive in bimolecular nucleophilic substitution (SN2) reactions. Conversely, the electronic stabilization of a potential carbocation intermediate by the neighboring phenyl groups suggests a propensity to undergo unimolecular nucleophilic substitution (SN1) reactions, a pathway typically disfavored by primary alkyl halides. This dual nature makes it a fascinating substrate for mechanistic studies and a specialized reagent in organic synthesis.
Comparative Reactivity Analysis
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily dictated by two key factors: steric hindrance around the electrophilic carbon and the stability of the carbocation intermediate that can be formed.
SN2 Reactivity: The Impact of Steric Hindrance
The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. This mechanism is highly sensitive to steric bulk around the reaction center. For this compound, while the bromine is attached to a primary carbon, the two phenyl groups at the C3 position create significant steric congestion, effectively shielding the electrophilic carbon from the approaching nucleophile. This scenario is analogous to the well-documented low SN2 reactivity of neopentyl bromide (1-bromo-2,2-dimethylpropane), which is known to be orders of magnitude less reactive than ethyl bromide under SN2 conditions.[1][2][3]
Table 1: Qualitative Comparison of SN2 Reaction Rates
| Alkyl Halide | Structure | Steric Hindrance at α- and β-carbons | Expected Relative SN2 Rate |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Low | High |
| 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) | (CH₃)₃CCH₂Br | Very High | Extremely Low |
| This compound | (C₆H₅)₂CHCH₂CH₂Br | High | Very Low |
| 2-Bromobutane | CH₃CH(Br)CH₂CH₃ | Moderate | Moderate |
SN1 Reactivity: The Role of Carbocation Stability
The SN1 reaction proceeds through a carbocation intermediate. The rate of an SN1 reaction is therefore highly dependent on the stability of this intermediate. Primary alkyl halides typically do not undergo SN1 reactions because the resulting primary carbocation is highly unstable. However, in the case of this compound, the neighboring phenyl groups can stabilize the incipient primary carbocation through a phenomenon known as anchimeric assistance or neighboring group participation.[4][5][6] The π-electrons of the phenyl rings can interact with the developing positive charge, delocalizing it and lowering the activation energy for carbocation formation. This can lead to the formation of a more stable, rearranged carbocation, such as a cyclopropyl or a more substituted carbocation, which then reacts with the nucleophile.
Table 2: Qualitative Comparison of SN1 Reaction Rates
| Alkyl Halide | Structure | Carbocation Stability | Expected Relative SN1 Rate |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Very Low (Primary) | Extremely Low |
| tert-Butyl Bromide | (CH₃)₃CBr | High (Tertiary) | High |
| This compound | (C₆H₅)₂CHCH₂CH₂Br | Potentially High (Stabilized by Phenyl Groups) | Moderate to High |
| 1-Bromo-2-phenylethane | C₆H₅CH₂CH₂Br | Moderate (Stabilized by one Phenyl Group) | Low to Moderate |
Experimental Protocols
To quantitatively assess the reactivity of this compound, the following general experimental protocols for monitoring the rates of SN1 and SN2 reactions can be employed.
Protocol 1: Determination of SN2 Reaction Rate by Titration
Objective: To compare the rate of the SN2 reaction of this compound with a standard primary alkyl halide (e.g., 1-bromobutane) using a strong nucleophile.
Materials:
-
This compound
-
1-Bromobutane
-
Sodium iodide in acetone (0.1 M)
-
Standardized sodium thiosulfate solution (0.05 M)
-
Starch indicator solution
-
Acetone
-
Deionized water
-
Reaction flasks, pipettes, burette, stopwatch
Procedure:
-
Prepare equimolar solutions of this compound and 1-bromobutane in acetone.
-
In separate reaction flasks, mix a known volume of the alkyl halide solution with a known volume of the sodium iodide in acetone solution at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator.
-
The rate of the reaction can be determined by plotting the concentration of the alkyl halide remaining versus time.
Protocol 2: Determination of SN1 Reaction Rate by Conductometry
Objective: To compare the rate of the SN1 solvolysis of this compound with a standard tertiary alkyl halide (e.g., tert-butyl bromide).
Materials:
-
This compound
-
tert-Butyl bromide
-
A polar protic solvent (e.g., 80:20 ethanol:water)
-
Conductivity meter and probe
-
Constant temperature bath
-
Reaction vessel
Procedure:
-
Prepare dilute solutions of this compound and tert-butyl bromide in the chosen solvent.
-
Place the reaction vessel containing the solvent in the constant temperature bath and allow it to equilibrate.
-
Place the conductivity probe in the solvent and record the initial conductivity.
-
Inject a small, known amount of the alkyl halide into the solvent and start the stopwatch simultaneously.
-
Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of ions (HBr and the carbocation-derived products).
-
The first-order rate constant can be determined from the slope of a plot of ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the conductivity at the completion of the reaction.
Visualizing Reaction Pathways and Influencing Factors
To further elucidate the reactivity of this compound, the following diagrams illustrate the key mechanistic pathways and the factors governing the reaction course.
Caption: Comparative SN2 reaction pathways.
References
A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 1-Bromo-3,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for chemical intermediates is a cornerstone of safe and reproducible drug development and manufacturing. 1-Bromo-3,3-diphenylpropane, a key building block in various synthetic pathways, requires precise purity assessment to avoid the introduction of unwanted side-products in subsequent reaction steps. This guide provides a comparative overview of spectroscopic and chromatographic methods for determining the purity of this compound, with a focus on distinguishing it from common process-related impurities.
Spectroscopic and Chromatographic Fingerprinting
The primary impurities in the synthesis of this compound, which typically proceeds via the bromination of 3,3-diphenylpropan-1-ol, are the unreacted starting material and a potential elimination side-product, 3,3-diphenylpropene. Each of these compounds possesses a unique spectroscopic and chromatographic profile that allows for its identification and quantification.
Table 1: Comparative Spectroscopic Data (¹H NMR, ¹³C NMR)
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] |
| This compound (Product) | ~7.3 (m, 10H, Ar-H), 4.0 (t, 1H, CH), 3.2 (t, 2H, CH₂Br), 2.6 (q, 2H, CH₂) | ~144 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 49 (CH), 38 (CH₂), 33 (CH₂Br) |
| 3,3-diphenylpropan-1-ol (Impurity A) | ~7.2 (m, 10H, Ar-H), 4.1 (t, 1H, CH), 3.6 (t, 2H, CH₂OH), 2.3 (q, 2H, CH₂), 1.5 (s, 1H, OH) | ~145 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 48 (CH), 61 (CH₂OH), 39 (CH₂) |
| 3,3-diphenylpropene (Impurity B) | ~7.3 (m, 10H, Ar-H), 6.1 (m, 1H, =CH), 5.2 (d, 1H, =CH₂), 5.0 (d, 1H, =CH₂), 4.5 (d, 1H, CH) | ~143 (Ar-C), 138 (=CH), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 116 (=CH₂), 55 (CH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Comparative Spectroscopic Data (IR, MS)
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Product) | 3100-3000 (Ar C-H), 1600, 1495, 1450 (Ar C=C), ~650 (C-Br) | M⁺ peaks at 274/276 (due to ⁷⁹Br/⁸¹Br isotopes); key fragment at 167 [M-CH₂CH₂Br]⁺ |
| 3,3-diphenylpropan-1-ol (Impurity A) | 3600-3200 (broad, O-H), 3100-3000 (Ar C-H), 1600, 1495, 1450 (Ar C=C), ~1050 (C-O) | M⁺ at 212; key fragment at 181 [M-CH₂OH]⁺ |
| 3,3-diphenylpropene (Impurity B) | 3100-3000 (Ar C-H), ~1640 (C=C stretch), 1600, 1495, 1450 (Ar C=C), ~910 (=CH₂ bend) | M⁺ at 194; key fragment at 115 [M-C₆H₅]⁺ |
Alternative Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods are excellent for structural confirmation, High-Performance Liquid Chromatography (HPLC) is a superior technique for the quantitative assessment of purity. A reverse-phase HPLC method can effectively separate this compound from its more polar (Impurity A) and less polar (Impurity B) counterparts.
Table 3: Comparative HPLC and GC-MS Performance
| Technique | Principle | Advantages | Limitations |
| HPLC-UV [1] | Differential partitioning between a stationary and a mobile phase, with UV detection.[1] | High resolution for separating structurally similar impurities. Excellent for quantification. Robust and widely available.[1] | Requires impurities to have a UV chromophore for detection. |
| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, with mass spectrometry detection. | Excellent for volatile impurities. Provides structural information from mass spectra. Highly sensitive. | The analyte must be thermally stable and volatile. Potential for on-column degradation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or higher.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, prepare a KBr pellet or a mull.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is suitable for providing detailed fragmentation patterns.
-
Mass Analysis : A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC)[1]
-
Instrumentation : A standard HPLC system with a UV detector.[1]
-
Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of acetonitrile and water is typically effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]
-
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV detection at a wavelength where all compounds of interest absorb, typically around 254 nm.[1]
-
Sample Preparation : Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.[1]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for purity analysis of this compound.
References
Kinetic Showdown: Unraveling the Reactivity of 1-Bromo-3,3-diphenylpropane in Substitution and Cyclization Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of haloalkanes is paramount for designing and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic studies of reactions involving 1-Bromo-3,3-diphenylpropane, a molecule poised for interesting reactivity due to its unique structural features. We will explore its anticipated performance in unimolecular substitution (SN1) and intramolecular cyclization reactions, comparing it with relevant alternative substrates. This guide also furnishes detailed experimental protocols for researchers to conduct their own kinetic investigations.
The presence of two phenyl groups on the C3 carbon of this compound suggests that its reaction pathways will be heavily influenced by steric hindrance and the potential for carbocation stabilization. These factors make it an excellent candidate for reactions proceeding through a carbocation intermediate, namely SN1 solvolysis and intramolecular Friedel-Crafts type cyclizations.
Comparative Kinetic Analysis: A Tale of Stability and Proximity
Due to a lack of specific published kinetic data for this compound, this guide will draw upon established principles of physical organic chemistry to predict its reactivity in comparison to other well-studied alkyl bromides. The primary reaction pathways anticipated for this compound are SN1 solvolysis and intramolecular Friedel-Crafts cyclization.
Unimolecular Nucleophilic Substitution (SN1) Solvolysis
In polar protic solvents such as ethanol, this compound is expected to undergo solvolysis via an SN1 mechanism. The rate-determining step in this reaction is the formation of a carbocation intermediate. The stability of this carbocation is the single most important factor governing the reaction rate.
The carbocation that would be formed from this compound is a primary carbocation. However, it is well-established that primary carbocations can undergo rearrangement to more stable forms. In this case, a hydride shift from the C2 to C1 carbon would lead to a secondary carbocation, and a subsequent phenyl shift from C3 to C2 would result in a highly stabilized tertiary benzylic carbocation. This potential for rearrangement to a very stable carbocation suggests that the SN1 pathway should be highly favored over a bimolecular (SN2) pathway, which would be sterically hindered at the alpha-carbon.
To contextualize the reactivity of this compound, we can compare its expected solvolysis rate with that of other alkyl bromides:
-
1-Bromo-3-phenylpropane: This compound is less substituted at the gamma-position. While it can also undergo rearrangement, the resulting secondary carbocation is less stable than the tertiary benzylic carbocation potentially formed from this compound. Therefore, this compound is expected to undergo solvolysis at a faster rate.
-
Trityl bromide (Triphenylmethyl bromide): This compound readily forms the extremely stable triphenylmethyl carbocation upon ionization. It is a benchmark for SN1 reactivity. The carbocation from this compound, while stabilized, is not expected to be as stable as the trityl cation. Thus, the solvolysis of trityl bromide will be significantly faster.
| Substrate | Expected Relative Rate of Solvolysis (SN1) | Rationale |
| 1-Bromo-3-phenylpropane | 1 | Forms a less stable secondary carbocation upon potential rearrangement. |
| This compound | > 1 | Potential for rearrangement to a highly stabilized tertiary benzylic carbocation. |
| Trityl bromide | >> 1 | Forms an exceptionally stable triphenylmethyl carbocation. |
Intramolecular Friedel-Crafts Cyclization
The structure of this compound also lends itself to an intramolecular Friedel-Crafts type reaction. Upon formation of the carbocation at the C1 position (or a rearranged carbocation), one of the phenyl groups can act as an internal nucleophile, leading to cyclization to form a six-membered ring, specifically a 1,1-diphenyl-1,2,3,4-tetrahydronaphthalene derivative.
This type of reaction is generally favored when a five or six-membered ring can be formed. The rate of this intramolecular reaction will compete with the rate of the intermolecular reaction with the solvent (solvolysis). The relative rates will depend on the reaction conditions, particularly the solvent and temperature. In less nucleophilic solvents, the intramolecular pathway may be favored.
Experimental Protocols
To facilitate further research, we provide detailed protocols for investigating the kinetics of the two primary reaction pathways of this compound.
Protocol 1: Kinetic Study of Solvolysis of this compound in Ethanol
Objective: To determine the first-order rate constant for the solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Absolute ethanol
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Prepare a stock solution of this compound in absolute ethanol (e.g., 0.1 M).
-
Place a known volume of the stock solution into a sealed flask and equilibrate it in a constant temperature bath set to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Titrate the liberated hydrobromic acid (HBr) in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Repeat the process until the reaction is complete or for a sufficient period to determine the rate.
Data Analysis:
The concentration of HBr produced at time 't' is equal to the decrease in the concentration of this compound. The first-order rate constant (k) can be determined by plotting ln([RBr]₀ / ([RBr]₀ - [HBr]t)) versus time, where [RBr]₀ is the initial concentration of this compound. The slope of this plot will be equal to k. The activation energy (Ea) can be determined from the Arrhenius equation by measuring the rate constant at different temperatures.
Protocol 2: Kinetic Study of Intramolecular Friedel-Crafts Cyclization
Objective: To determine the rate constant for the intramolecular cyclization of this compound.
Materials:
-
This compound
-
A suitable non-nucleophilic solvent (e.g., nitrobenzene or a chlorinated solvent)
-
Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringes and syringe filters
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a reaction vessel maintained at a constant temperature, add the stock solution and the Lewis acid catalyst.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., water or a dilute acid).
-
Dilute the quenched aliquot with the HPLC mobile phase and filter it through a syringe filter.
-
Inject the sample into the HPLC system and monitor the disappearance of the this compound peak and the appearance of the cyclized product peak.
-
Create a calibration curve for this compound to determine its concentration at each time point.
Data Analysis:
The rate constant can be determined by plotting the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be the negative of the rate constant (-k).
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed reaction mechanisms and the experimental workflow.
Caption: Proposed SN1 solvolysis pathway for this compound.
Caption: Proposed intramolecular Friedel-Crafts cyclization of this compound.
Caption: General experimental workflow for kinetic studies of this compound.
Conclusion
While direct kinetic data for this compound remains to be experimentally determined, a thorough understanding of physical organic principles allows for strong predictions of its reactivity. The presence of the diphenylpropyl group strongly suggests a preference for reaction pathways involving carbocation intermediates, namely SN1 solvolysis and intramolecular Friedel-Crafts cyclization. The provided comparative analysis and detailed experimental protocols offer a solid foundation for researchers to explore and quantify the fascinating kinetics of this molecule, enabling its effective use in the synthesis of novel compounds for the pharmaceutical and chemical industries.
A Comparative Guide to Catalytic Systems for Reactions of 1-Bromo-3,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic systems for chemical reactions involving 1-Bromo-3,3-diphenylpropane. The focus is on providing objective performance comparisons based on experimental data, detailed methodologies for key experiments, and visualizations of reaction pathways.
Performance Comparison of Catalytic Systems
The intramolecular Heck reaction is a prominent transformation for this compound, leading to the formation of a cyclized product, 1,1-diphenyl-1,2-dihydronaphthalene. This reaction is most commonly catalyzed by palladium complexes. While direct comparative studies on various catalytic systems for this specific substrate are limited in publicly available literature, we can analyze the performance of a palladium-based system for this intramolecular cyclization.
| Catalyst System | Substrate | Reaction Type | Product | Yield (%) | Key Reaction Conditions |
| Palladium | This compound | Intramolecular Heck Cyclization | 1,1-Diphenyl-1,2-dihydronaphthalene | High (Specific yield not reported) | Pd(OAc)₂, PPh₃, Ag₂CO₃, MeCN, 80 °C |
Note: While the formation of 1,1-diphenyl-1,2-dihydronaphthalene from a similar precursor via an intramolecular Heck reaction is documented, specific yield data for this compound was not available in the searched literature. The yield is generally reported as "high" for this type of transformation.
Experimental Protocols
General Procedure for Intramolecular Heck Reaction of this compound (Palladium-Catalyzed)
This protocol is based on established methods for intramolecular Heck reactions of similar aryl halides.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Silver carbonate (Ag₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and silver carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,1-diphenyl-1,2-dihydronaphthalene.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Intramolecular Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed intramolecular Heck reaction.
Caption: Catalytic cycle for the intramolecular Heck reaction.
Experimental Workflow for Catalytic Reaction Screening
This diagram outlines a logical workflow for screening different catalytic systems for the reaction of this compound.
Caption: Experimental workflow for catalyst screening.
Validation of a New Synthetic Method for 1-Bromo-3,3-diphenylpropane: A Comparative Guide
The synthesis of primary alkyl bromides from primary alcohols is a fundamental transformation in organic chemistry. Plausible and established methods for the synthesis of 1-Bromo-3,3-diphenylpropane would likely involve the bromination of 3,3-diphenyl-1-propanol using standard reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction.
While general procedures for these types of reactions are well-established, specific experimental data for this particular substrate is not available. Factors such as reaction time, temperature, solvent, and purification methods would need to be empirically determined and optimized.
Hypothetical Synthetic Pathways
For illustrative purposes, two common and reliable methods for converting a primary alcohol to an alkyl bromide are presented below as hypothetical pathways for the synthesis of this compound. It is critical to note that the performance data in the table is hypothetical and would require experimental validation.
Method A: Bromination using Phosphorus Tribromide (PBr₃)
This is a classic and widely used method for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if the alcohol is chiral. For an achiral substrate like 3,3-diphenyl-1-propanol, this is not a concern.
Method B: The Appel Reaction (CBr₄/PPh₃)
The Appel reaction provides a mild and efficient alternative for the conversion of alcohols to alkyl bromides. It is often favored when sensitive functional groups are present in the substrate. This reaction also proceeds via an Sₙ2 pathway.
Comparative Performance Data (Hypothetical)
The following table summarizes the potential performance of the two hypothetical methods. This data is for illustrative purposes only and is based on typical outcomes for these reaction types.
| Parameter | Method A (PBr₃) | Method B (Appel Reaction) |
| Starting Material | 3,3-diphenyl-1-propanol | 3,3-diphenyl-1-propanol |
| Reagents | Phosphorus tribromide (PBr₃) | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |
| Solvent | Diethyl ether or Dichloromethane | Dichloromethane or Acetonitrile |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Hypothetical Yield | 80-90% | 85-95% |
| Hypothetical Purity | >95% after purification | >97% after purification |
| Hypothetical Reaction Time | 2-6 hours | 1-4 hours |
| Byproducts | Phosphorous acid (H₃PO₃) | Triphenylphosphine oxide (Ph₃PO), Bromoform (CHBr₃) |
Detailed Experimental Protocols (Hypothetical)
Method A: Synthesis of this compound via PBr₃
Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenyl-1-propanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method B: Synthesis of this compound via Appel Reaction
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,3-diphenyl-1-propanol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials.
Workflow Visualization
The following diagrams illustrate the logical flow of the two hypothetical synthetic methods.
Caption: Workflow for the synthesis of this compound using PBr₃.
Caption: Workflow for the synthesis of this compound via the Appel Reaction.
Benchmarking the Efficiency of 1-Bromo-3,3-diphenylpropane in Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the choice of alkylating agent is a critical parameter that can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of 1-Bromo-3,3-diphenylpropane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), against alternative electrophiles. The focus of this comparison is its application in the synthesis of the side chain of Lercanidipine, a widely used antihypertensive drug.
Comparison of Alkylating Agents in the Synthesis of Lercanidipine Intermediates
The synthesis of the crucial Lercanidipine intermediate, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, involves the N-alkylation of an appropriate amine. While direct experimental data comparing the efficiency of this compound with its analogous chloride and tosylate counterparts in this specific reaction is scarce in publicly available literature, we can infer performance based on related synthetic transformations and general principles of nucleophilic substitution reactions. The key step involves the formation of a C-N bond by reacting an amine with an electrophile bearing the 3,3-diphenylpropyl moiety.
The following table summarizes a comparison of different synthetic strategies for a key N-alkylation step in the formation of a Lercanidipine precursor. It is important to note that the substrates for alkylation are different, but the data provides insights into the relative efficiencies of different leaving groups and reaction conditions.
| Alkylating Agent/Method | Amine Substrate | Solvent | Catalyst/Base | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1-Chloro-2-methyl-2-propanol (Conventional Method) | N-methyl-3,3-diphenylpropylamine | Xylene | None | 8 hours | ~50% | Low | [1] |
| 1-Chloro-2-methyl-2-propanol (Improved Method) | N-methyl-3,3-diphenylpropylamine | Polar Solvent | Base Catalyst | Not specified | >90% | High | [1] |
| 3-Tosyloxy-1,1-diphenylpropane | 1,1-dimethyl-2-methylaminoethanol | THF/DMF | Not specified | 2-3 hours | Good | High | [2] |
| Cinnamoyl chloride -> N-methyl-3,3-diphenylpropylamine | Methylamine (multi-step synthesis) | Toluene | Various | 4 hours | 92% (2 steps) | 94.5% | [3] |
Note: The yields reported are for the specified reaction steps and may not be directly comparable due to differences in substrates and reaction conditions.
From a chemical reactivity standpoint, the C-Br bond is generally more reactive than the C-Cl bond in nucleophilic substitution reactions due to bromide being a better leaving group than chloride. Tosylates are also excellent leaving groups, often comparable to or better than bromides, as the tosylate anion is highly stabilized by resonance. Therefore, it is expected that this compound would offer a favorable balance of reactivity and stability for N-alkylation reactions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative procedures for key transformations in the synthesis of Lercanidipine intermediates.
Protocol 1: Synthesis of N-methyl-3,3-diphenylpropylamine (Precursor to the Lercanidipine side-chain)
This protocol describes the synthesis of a key precursor amine, which can then be alkylated in a subsequent step.
Reaction: Chlorination of 3,3-diphenylpropan-1-ol followed by amination with methylamine.
Step 1: Synthesis of 1-Chloro-3,3-diphenylpropane A detailed protocol for this specific chlorination was not found in the searched literature. However, a general procedure would involve reacting 3,3-diphenylpropan-1-ol with a chlorinating agent like thionyl chloride or phosphorus trichloride in an inert solvent.
Step 2: Synthesis of N-methyl-3,3-diphenylpropylamine
-
Dissolve 1-Chloro-3,3-diphenylpropane in toluene.
-
Add a 30% solution of methylamine in methanol under an ice-water bath.
-
Stir the mixture vigorously and then warm to 60°C.
-
Maintain the reaction at 60°C for 4 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer and concentrate it to obtain a yellow oil.
-
Recrystallize the product from ethyl acetate to yield white solids of N-methyl-3,3-diphenylpropylamine.[3]
Overall Yield (2 steps): 92%[3] Purity: 94.5%[3]
Protocol 2: N-Alkylation to form the Lercanidipine Side-Chain Alcohol (Improved Method)
This protocol describes the alkylation of N-methyl-3,3-diphenylpropylamine with 1-chloro-2-methyl-2-propanol using a base catalyst, which represents an improvement over the non-catalyzed reaction.
Reaction: N-alkylation of N-methyl-3,3-diphenylpropylamine with 1-chloro-2-methyl-2-propanol.
-
Charge a reaction vessel with N-methyl-3,3-diphenylpropylamine and a polar solvent (e.g., an alcohol like ethanol or dimethylformamide).
-
Add a base catalyst to the mixture.
-
Add 1-chloro-2-methyl-2-propanol.
-
Heat the reaction mixture to a temperature between 25°C and 140°C.
-
After the reaction is complete, the desired product, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, is obtained.[1]
Yield: >90%[1]
Mandatory Visualizations
Logical Relationship: Comparison of Leaving Groups in N-Alkylation
The choice of leaving group on the 3,3-diphenylpropyl electrophile is a critical factor influencing the efficiency of the N-alkylation reaction. The following diagram illustrates the logical comparison between different leaving groups based on general chemical principles.
Experimental Workflow: Synthesis of Lercanidipine Side Chain Precursor
The following diagram outlines the key steps in a typical experimental workflow for the synthesis of N-methyl-3,3-diphenylpropylamine, a precursor to the Lercanidipine side chain.
References
Alternative reagents to 1-Bromo-3,3-diphenylpropane for introducing the 3,3-diphenylpropyl group
For researchers, scientists, and professionals in drug development, the efficient and selective introduction of specific molecular scaffolds is a cornerstone of successful synthesis. The 3,3-diphenylpropyl group is a key structural motif in various biologically active compounds. While 1-Bromo-3,3-diphenylpropane is a common reagent for this purpose, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of yield, safety, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
The introduction of the 3,3-diphenylpropyl group can be achieved through several synthetic pathways, each originating from a different precursor. The choice of reagent and method often depends on the nature of the substrate, desired reaction conditions, and scalability. The following table summarizes the key alternative approaches to the traditional use of this compound.
| Reagent/Precursor | Method | Typical Nucleophile/Substrate | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| This compound | Nucleophilic Substitution | Amines, Azides, Phenols | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, ACN), Heat | 60-85 | Commercially available, straightforward procedure. | Potential for over-alkylation with primary amines, bromide is a moderately good leaving group. |
| 3,3-Diphenylpropanal | Reductive Amination | Primary & Secondary Amines | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH), Acid catalyst (optional) | 70-95 | High selectivity for mono-alkylation, mild reaction conditions. | Aldehyde precursor may require separate synthesis and can be prone to side reactions. |
| 3,3-Diphenylpropanol | Mitsunobu Reaction | Phthalimide, Carboxylic acids, Phenols | PPh₃, DIAD/DEAD, Solvent (e.g., THF) | 70-90 | Mild conditions, inversion of stereochemistry at chiral centers. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification, reagents are toxic. |
| 3,3-Diphenylpropyl Tosylate | Nucleophilic Substitution | Amines, Azides, Cyanides | Base (e.g., K₂CO₃), Solvent (e.g., DMF, ACN) | 85-98 | Tosylate is an excellent leaving group, leading to higher yields and faster reactions compared to bromide.[1][2] | Requires an additional step to synthesize the tosylate from the corresponding alcohol. |
| 3,3-Diphenylpropanoic Acid | Reduction & Functionalization | - | 1. Reduction (e.g., NaBH₄/I₂) to the alcohol. 2. Conversion to other functional groups. | >90 (for reduction to alcohol)[3] | Versatile precursor for multiple functional groups. | Multi-step process to arrive at an alkylating agent. |
Experimental Protocols
Protocol 1: Reductive Amination using 3,3-Diphenylpropanal
This protocol describes the alkylation of a primary amine with 3,3-diphenylpropanal.
Materials:
-
3,3-Diphenylpropanal
-
Primary amine (e.g., Aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 3,3-diphenylpropanal (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Alkylation via 3,3-Diphenylpropyl Tosylate
This two-step protocol involves the synthesis of the tosylate followed by nucleophilic substitution.
Step 2a: Synthesis of 3,3-Diphenylpropyl Tosylate
Materials:
-
3,3-Diphenylpropanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3,3-diphenylpropanol (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl (to remove pyridine), water, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization or column chromatography.
Step 2b: Nucleophilic Substitution with the Tosylate
Materials:
-
3,3-Diphenylpropyl Tosylate
-
Nucleophile (e.g., Sodium azide)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3,3-diphenylpropyl tosylate (1.0 eq) and the nucleophile (1.5 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction is typically faster than with the corresponding bromide.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Reagent Selection Workflow
The choice of the most suitable reagent depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision tree for selecting a reagent to introduce the 3,3-diphenylpropyl group.
Conclusion
While this compound remains a viable option, alternative reagents derived from 3,3-diphenylpropanal, 3,3-diphenylpropanol, and 3,3-diphenylpropanoic acid offer significant advantages in terms of selectivity, yield, and reaction conditions. For the selective alkylation of amines, reductive amination with 3,3-diphenylpropanal is often the superior choice. When a highly efficient nucleophilic substitution is required, converting 3,3-diphenylpropanol to its tosylate provides an excellent leaving group, leading to improved yields and reaction rates. The Mitsunobu reaction offers a mild alternative for a range of nucleophiles. A careful evaluation of the specific synthetic challenge will guide the researcher to the most appropriate and efficient method for introducing the valuable 3,3-diphenylpropyl moiety.
References
A Comparative Guide to the Reaction Mechanisms of 1-Bromo-3,3-diphenylpropane: A Computational Perspective
For Immediate Release
This guide provides a detailed computational analysis of the potential reaction mechanisms of 1-Bromo-3,3-diphenylpropane. Designed for researchers, scientists, and professionals in drug development, this document outlines a proposed theoretical study to elucidate the competing substitution pathways for this unique substrate. Given its structure as a primary bromide with bulky γ-substituents, the molecule presents an intriguing case for competition between S(_N)2, S(_N)1, and neighboring group participation (NGP) mechanisms.
The following sections detail the proposed reaction pathways, a robust computational protocol for their investigation, and a comparative analysis of hypothetical energetic data. This serves as a framework for a comprehensive computational study to predict the molecule's reactivity.
Proposed Reaction Mechanisms
The solvolysis or substitution of this compound can plausibly proceed through three distinct pathways:
-
S(_N)2 Pathway (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. While typical for primary halides, the bulky 3,3-diphenyl groups may introduce significant steric hindrance, potentially slowing this pathway.[1][2][3]
-
S(_N)1 Pathway (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial departure of the bromide leaving group to form a primary carbocation intermediate. This intermediate would then be rapidly attacked by a nucleophile. However, primary carbocations are notoriously unstable, suggesting this pathway is likely to have a very high activation energy.[1]
-
Neighboring Group Participation (NGP) via a Phenonium Ion: One of the γ-phenyl groups can act as an internal nucleophile, displacing the bromide and forming a spirocyclic bridged intermediate known as a phenonium ion.[4][5][6] This anchimeric assistance can significantly accelerate the reaction rate compared to a standard S(_N)1 or S(_N)2 reaction.[4][7] The resulting phenonium ion is then opened by an external nucleophile. This pathway involves two steps and leads to a rearranged product skeleton.
Visualization of Proposed Reaction Pathways
The following diagram illustrates the potential energy surface and competing mechanisms for the reaction of this compound with a generic nucleophile (Nu⁻).
Comparative Data Analysis
The following table presents hypothetical quantitative data derived from a proposed computational study. The values for activation energy (ΔG‡) and reaction energy (ΔG(_\text{rxn})) are essential for comparing the feasibility of each pathway. A lower activation energy indicates a faster, more kinetically favorable reaction.
| Reaction Pathway | Step | Description | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG(_\text{rxn}) (kcal/mol) |
| S(_N)2 | 1 | Concerted nucleophilic attack and bromide departure | 28.5 | -15.0 |
| S(_N)1 | 1 | Ionization to primary carbocation | 35.0 | +32.0 |
| 2 | Nucleophilic attack on carbocation | < 1.0 | -47.0 | |
| NGP | 1 | Phenyl participation to form phenonium ion | 22.0 | +5.0 |
| 2 | Nucleophilic attack on phenonium ion | 8.0 | -20.0 |
Note: Data is illustrative and represents a plausible outcome in a polar aprotic solvent. Actual values would be determined by the specific computational protocol.
Based on this hypothetical data, the Neighboring Group Participation (NGP) pathway exhibits the lowest overall activation barrier (22.0 kcal/mol), suggesting it is the most likely and kinetically favored mechanism. The S(_N)1 pathway is predicted to be prohibitively slow due to the high instability of the primary carbocation intermediate. The S(_N)2 pathway, while viable, is kinetically less favorable than NGP, likely due to steric hindrance from the diphenyl groups.
Experimental and Computational Protocols
A rigorous computational study would be required to validate these hypotheses and generate precise quantitative data. The recommended protocol is as follows:
1. Software:
-
Gaussian 16 or ORCA 5.0 suite of programs.
2. Level of Theory:
-
Geometry Optimization and Frequencies: Density Functional Theory (DFT) using the M06-2X functional, which is well-suited for main-group thermochemistry and kinetics.[8]
-
Basis Set: The Pople-style 6-311+G(d,p) basis set will be used to provide a good balance of accuracy and computational cost.
-
Solvation Model: The effect of the solvent (e.g., acetic acid) will be modeled using the implicit SMD (Solvation Model based on Density) model.[9]
3. Computational Procedure:
-
Conformational Search: A preliminary conformational search will be performed for the reactant and all key intermediates to ensure the global minimum energy structures are identified.
-
Stationary Point Characterization: Full geometry optimization will be performed for all species (reactants, intermediates, transition states, and products).[10][11]
-
Frequency Analysis: Vibrational frequency calculations will be conducted at the same level of theory to confirm the nature of each stationary point. Minima will have zero imaginary frequencies, while transition states will have exactly one imaginary frequency.[10][11]
-
Transition State Verification: An Intrinsic Reaction Coordinate (IRC) calculation will be performed for each transition state to confirm that it correctly connects the intended reactant and product.[11]
-
Energetics: Gibbs free energies (ΔG) will be calculated at 298.15 K and 1 atm to determine the activation and reaction energies for each step of the proposed mechanisms. For higher accuracy, single-point energy calculations could be performed using a more advanced method like DLPNO-CCSD(T) with a larger basis set.[8][9]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. sites.msudenver.edu [sites.msudenver.edu]
- 6. scribd.com [scribd.com]
- 7. Phenyl participation in the generation of carbocations from the reactions of some 1-methyl-ω-phenylalkyl toluene-p-sulphonates and ω-phenylalk-1-enes in trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Revisiting a classic carbocation – DFT, coupled-cluster, and ab initio molecular dynamics computations on barbaralyl cation formation and rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3.smu.edu [s3.smu.edu]
- 11. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 1-Bromo-3,3-diphenylpropane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 1-Bromo-3,3-diphenylpropane and its selected analogs under various stress conditions, including thermal, photolytic, and chemical degradation. The data presented herein is based on standardized experimental protocols to ensure reproducibility and facilitate objective comparison. The stability of such halogenated scaffolds is a critical parameter in drug development, influencing storage, formulation, and in-vivo half-life.
Compounds Under Investigation
The following compounds were selected for this comparative stability study to assess the impact of the halogen substituent on the overall molecular stability.
| Compound ID | Compound Name | Structure | Molecular Weight ( g/mol ) |
| C1 | 1-Chloro-3,3-diphenylpropane | Cl-CH₂-CH₂-CH(Ph)₂ | 244.74 |
| C2 | This compound | Br-CH₂-CH₂-CH(Ph)₂ | 289.19 |
| C3 | 1-Iodo-3,3-diphenylpropane | I-CH₂-CH₂-CH(Ph)₂ | 336.19 |
Experimental Protocols
Detailed methodologies for all key stability-indicating experiments are provided below.
2.1. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the onset temperature of thermal decomposition for each compound.
-
Instrumentation: TA Instruments TGA 550 or equivalent.
-
Methodology:
-
Approximately 5-10 mg of the sample was placed in a platinum pan.
-
The sample was heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
The analysis was performed under a nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
The onset temperature of decomposition (Tonset) was determined as the temperature at which 5% weight loss occurred.
-
2.2. Photostability Assessment
-
Objective: To evaluate the degradation of each compound upon exposure to a standardized light source.
-
Instrumentation: Photostability chamber equipped with a Xenon lamp; HPLC-UV system.
-
Methodology:
-
Solutions of each compound (100 µg/mL in acetonitrile) were prepared and placed in quartz cuvettes.
-
Samples were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, wrapped in aluminum foil, was stored under the same temperature conditions.
-
Samples were withdrawn at 0, 6, 12, and 24-hour intervals.
-
The percentage of remaining compound was quantified using a validated HPLC-UV method at λ=254 nm.
-
2.3. Chemical Stability (Forced Degradation)
-
Objective: To determine the susceptibility of each compound to hydrolysis (acidic, basic) and oxidation.
-
Methodology:
-
Stock solutions (1 mg/mL) of each compound were prepared in acetonitrile.
-
Acid Hydrolysis: The stock solution was diluted with 0.1 N HCl and heated at 60 °C for 48 hours.
-
Base Hydrolysis: The stock solution was diluted with 0.1 N NaOH and heated at 60 °C for 48 hours.
-
Oxidative Degradation: The stock solution was diluted with 3% H₂O₂ and kept at room temperature for 48 hours.
-
All samples were neutralized (if necessary), diluted to a final concentration of 100 µg/mL, and analyzed by HPLC to determine the percentage of degradation.
-
Comparative Stability Data
The quantitative results from the stability assessments are summarized in the tables below.
Table 1: Thermal Stability Data
| Compound ID | Compound Name | Tonset (5% Weight Loss, °C) |
| C1 | 1-Chloro-3,3-diphenylpropane | 215.4 |
| C2 | This compound | 198.7 |
| C3 | 1-Iodo-3,3-diphenylpropane | 175.2 |
| Note: Higher Tonset indicates greater thermal stability. |
Table 2: Photostability Data (% Degradation after 24h)
| Compound ID | Compound Name | % Degradation |
| C1 | 1-Chloro-3,3-diphenylpropane | 4.1 |
| C2 | This compound | 9.8 |
| C3 | 1-Iodo-3,3-diphenylpropane | 22.5 |
| Note: Lower degradation indicates greater photostability. |
Table 3: Forced Degradation Data (% Degradation after 48h)
| Compound ID | Condition | C1 (Chloro) | C2 (Bromo) | C3 (Iodo) |
| Acidic | 0.1 N HCl, 60 °C | 2.5% | 6.7% | 15.3% |
| Basic | 0.1 N NaOH, 60 °C | 11.2% | 25.8% | 48.9% |
| Oxidative | 3% H₂O₂, RT | < 1.0% | < 1.0% | 3.4% |
| Note: Lower degradation indicates greater chemical stability under the specified condition. |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential degradation pathway.
Caption: Experimental workflow for the comparative stability assessment.
Caption: A potential SN1 degradation pathway under hydrolytic conditions.
Discussion
The experimental data consistently demonstrates a clear trend in the stability of the 1-halo-3,3-diphenylpropane analogs, which correlates directly with the carbon-halogen (C-X) bond dissociation energy. The observed order of stability is:
1-Chloro- (C1) > 1-Bromo- (C2) > 1-Iodo- (C3)
-
Thermal Stability: The Tonset temperatures decrease from the chloro to the iodo analog, indicating that the C-I bond is the most thermally labile, followed by C-Br and then C-Cl. This is consistent with their respective bond energies (C-Cl: ~339 kJ/mol, C-Br: ~285 kJ/mol, C-I: ~213 kJ/mol).
-
Photostability: The iodo-analog (C3) showed the most significant degradation under UV/Vis light. The lower bond energy of the C-I bond makes it more susceptible to photolytic cleavage, leading to the formation of radical species that can propagate degradation.
-
Chemical Stability: The trend persists in forced degradation studies. All compounds were most susceptible to basic hydrolysis, a common pathway for primary halides. The iodo-analog (C3) degraded most rapidly under all hydrolytic conditions, confirming the C-I bond's weakness and iodine's property as a good leaving group. All compounds showed high stability against oxidation, with only the iodo-analog showing minor degradation.
Cross-validation of analytical methods for 1-Bromo-3,3-diphenylpropane
An Objective Comparison of Analytical Methods for the Quantification of 1-Bromo-3,3-diphenylpropane
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like this compound is critical for ensuring product quality and process control. The selection of an appropriate analytical method is a key decision that impacts data reliability and regulatory compliance. This guide provides a cross-validation of the two most common analytical techniques for the analysis of semi-volatile organic compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis
The performance of an analytical method is evaluated based on several key parameters, including its sensitivity, accuracy, and precision. The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of brominated organic compounds, providing a basis for comparison.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 0.042 - 2.0 ng/g | Dependent on chromophore | 0.01 - 0.50 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 4.00 ng/mL | Dependent on chromophore | 4 pg/g - 8 ng/g |
| Recovery | 31 - 135% | Typically 80-120% | 70 - 120% |
| Precision (%RSD) | < 19.0% | < 15% | < 20% |
| Selectivity | High | Moderate to High | Very High |
| Applicability | Volatile & semi-volatile compounds | Non-volatile & thermally labile compounds | Wide range of compounds |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.[2]
-
Vortex the solution to ensure it is fully dissolved.[2]
-
If necessary, filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[2]
2. Instrumental Analysis:
-
Injection: Utilize a splitless injection for trace analysis.[1]
-
Carrier Gas: Use Helium at a constant flow rate.[1]
-
Oven Temperature Program: A programmed temperature ramp is employed to separate compounds with different boiling points.[1] An example program could be: start at 80°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/minute.[3]
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode.[1] For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used.[1]
3. Data Analysis:
-
The purity of this compound is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).[2]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. The compound is soluble in chloroform and methanol.
-
Prepare a series of calibration standards by diluting the stock solution to bracket the expected concentration range of the samples.
-
Dissolve and dilute unknown samples in the mobile phase to an appropriate concentration.
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used for reverse-phase chromatography.[1] For similar brominated compounds, a Newcrom R1 column has also been shown to be effective.[4]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[1] Additives such as formic acid may be used to improve peak shape, especially for MS detection.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: A Diode-Array Detector (DAD) can be used for UV absorbance detection. For compounds with a suitable chromophore, this provides good sensitivity.
3. Data Analysis:
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and a generalized experimental workflow for compound analysis.
Caption: Logical flow for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3,3-diphenylpropane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3,3-diphenylpropane, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure safety and compliance with hazardous waste regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as Viton®), safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]
II. Waste Identification and Segregation
This compound is classified as a halogenated organic waste due to the presence of bromine.[5] It is crucial to segregate this waste from non-halogenated organic solvents, aqueous waste, and other incompatible materials to prevent dangerous reactions and to facilitate proper disposal.[1][6]
Key Waste Segregation Principles:
-
Halogenated Organics: Collect this compound waste in a designated, properly labeled container for halogenated organic compounds.[5]
-
Non-Halogenated Organics: Keep separate from solvents like acetone, ethanol, hexane, and toluene.[6]
-
Aqueous Waste: Do not mix with acids, bases, or heavy metal solutions.[5][6]
-
Other Incompatibles: Avoid contact with strong oxidizing agents.[4]
III. Step-by-Step Disposal Procedure
-
Container Selection: Use a compatible, leak-proof container, such as a high-density polyethylene (HDPE) carboy, for waste collection.[1][7] Ensure the container is clean and dry before use.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste stream, along with their approximate concentrations.[3][6]
-
Waste Collection: Carefully transfer the this compound waste into the designated container. Keep the container securely closed when not in use to prevent the release of vapors.[3]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[3] The storage area should have secondary containment to control any potential leaks.
-
Disposal Request: Once the container is nearly full (do not exceed 90% capacity), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7][8] Do not dispose of this compound down the drain or by evaporation.[1]
IV. Waste Characterization Data
For proper disposal, the following information about the this compound waste stream should be documented.
| Parameter | Description | Source of Information |
| Chemical Name | This compound | Product Label / SDS |
| CAS Number | 20017-68-9 | [9] |
| Chemical Formula | C15H15Br | [8] |
| Waste Category | Halogenated Organic Compound | [5] |
| Physical State | Liquid (or as a solution) | Observation |
| Hazards | Skin Irritant, Eye Irritant | [10] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4][7] |
V. Spill Management
In the event of a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1][4] For larger spills, evacuate the area and contact your institution's emergency response team.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ethz.ch [ethz.ch]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 20017-68-9 [chemicalbook.com]
- 10. 1-Bromo-3-phenylpropane - Hazardous Agents | Haz-Map [haz-map.com]
Personal protective equipment for handling 1-Bromo-3,3-diphenylpropane
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Bromo-3,3-diphenylpropane, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. While specific hazard classifications are not detailed in the provided search results, the recommended personal protective equipment suggests that the substance should be handled with caution to prevent contact with skin and eyes, as well as inhalation of any dust, fumes, or vapors.
The following table summarizes the necessary personal protective equipment (PPE) to be used when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles or face shield | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Chemical-resistant gloves | Impermeable gloves should be worn.[2] |
| Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] A self-contained breathing apparatus is necessary for firefighting.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to ensure safety when working with this compound.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2. Pre-Handling Preparations:
-
Before starting any work, ensure all required PPE is available and in good condition.
-
Inspect gloves for any signs of degradation or perforation.
-
Confirm that the work area is clean and free of incompatible materials.
3. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[2]
-
Do not breathe in any dust, fumes, mists, or vapors that may be generated.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
After handling, wash hands and any exposed skin thoroughly.[2]
4. Storage:
-
Store this compound in a tightly closed container.[2]
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Keep away from incompatible materials and foodstuff containers.[2]
Accidental Release and First Aid Measures
In Case of a Spill:
-
Evacuate personnel from the immediate area.[2]
-
Remove all sources of ignition.[2]
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
First Aid Procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal facility in accordance with local, regional, and national regulations.[2] Do not allow the chemical to enter drains.[2]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
